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  • Product: 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
  • CAS: 1864074-39-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

This in-depth technical guide details the structure elucidation of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a specific benzylic amine regioisomer. This document is designed for researchers and analytical scie...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structure elucidation of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a specific benzylic amine regioisomer. This document is designed for researchers and analytical scientists requiring a rigorous, self-validating framework for characterization, particularly to distinguish this compound from its pharmacologically significant phenethylamine isomers (e.g., the


-ethyl homologue of 2C-H).

Executive Summary & Chemical Context

The target analyte, 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (C


H

NO

[1]·HCl), is a benzylic amine characterized by a propyl chain and a primary amine group attached directly to the benzylic carbon of a 2,5-dimethoxy-substituted phenyl ring.

In forensic and pharmaceutical analysis, this compound presents a critical identification challenge due to its isobaric relationship with 1-(2,5-dimethoxyphenyl)butan-2-amine (an


-ethyl phenethylamine derivative often associated with the "2C" and "DOx" psychotropic series). Definitive structural assignment requires a multi-modal analytical strategy that prioritizes Nuclear Magnetic Resonance (NMR) for connectivity and Mass Spectrometry (MS) for fragmentation logic.
Structural Key Features[2][3][4]
  • Core Scaffold: 2,5-Dimethoxybenzene.[2][3][4][5]

  • Side Chain: 1-Aminobutyl group attached at C1 of the aromatic ring.

  • Functionality: Primary amine salt (Hydrochloride).

  • Chirality: Contains one chiral center at the benzylic position (R/S enantiomers).

Analytical Strategy & Workflow

To ensure scientific integrity, the elucidation process follows a deductive pathway: Elemental Composition


 Functional Group Identification 

Molecular Connectivity

Stereochemical Verification.
Elucidation Logic Flowchart

ElucidationWorkflow Sample Unknown Sample (White Crystalline Solid) HRMS HRMS (ESI+) Establishes Formula C12H20NO2+ Sample->HRMS m/z 210.1489 IR FT-IR Identifies Amine Salt & Ether Groups Sample->IR Functional Groups NMR 1D & 2D NMR (1H, 13C, COSY, HMBC) Proves Regiochemistry HRMS->NMR Molecular Weight IR->NMR Connectivity Structure Confirmed Structure 1-(2,5-Dimethoxyphenyl) butan-1-amine HCl NMR->Structure Assignment XRD X-Ray Diffraction (Optional) Defines Stereochemistry Structure->XRD Validation

Figure 1: Step-by-step analytical workflow for structural confirmation.

Mass Spectrometry (MS) Elucidation

Mass spectrometry provides the first line of evidence, distinguishing the benzylic amine from its phenethylamine isomers based on fragmentation patterns (specifically


-cleavage).
High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Observed Ion:

    
     at m/z 210.1494 (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    : 210.1489).
  • Inference: Confirms the molecular formula C

    
    H
    
    
    
    NO
    
    
    .[1]
GC-MS Fragmentation Logic (EI, 70 eV)

In Electron Impact (EI) ionization, the fragmentation is driven by


-cleavage relative to the nitrogen atom.
  • Target Molecule (Benzylic Amine): The amine is at the benzylic position.

    • Primary Cleavage: Loss of the alkyl chain (propyl group, C

      
      H
      
      
      
      , mass 43) to form a resonance-stabilized iminium ion conjugated with the aromatic ring.
    • Base Peak Prediction: m/z 166 (M - 43).

    • Mechanism: Ar-CH(NH

      
      )-C
      
      
      
      H
      
      
      
      
      [Ar-CH=NH
      
      
      ]
      
      
      (m/z 166).
  • Isomer Comparison (Phenethylamine): 1-(2,5-dimethoxyphenyl)butan-2-amine.[4]

    • Structure: Ar-CH

      
      -CH(NH
      
      
      
      )-C
      
      
      H
      
      
      .
    • Primary Cleavage: Loss of the benzyl radical (Ar-CH

      
      ) is favored, or loss of the ethyl group.
      
    • Base Peak: Typically m/z 72 (CH(NH

      
      )=CH-CH
      
      
      
      ) or related amine fragments. The m/z 166 peak is usually absent or low intensity.
Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion (M+) m/z 209 AlphaCleavage Alpha-Cleavage (Loss of Propyl) Parent->AlphaCleavage - C3H7 (43 Da) Minor Minor Fragment [Ar-CH2]+ m/z 151 Parent->Minor Benzylic Cleavage (Minor) BasePeak Base Peak [Ar-CH=NH2]+ m/z 166 AlphaCleavage->BasePeak Resonance Stabilized

Figure 2: Primary fragmentation pathway for 1-(2,5-dimethoxyphenyl)butan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing regiochemistry. The following assignments are based on characteristic shifts for 2,5-dimethoxy-substituted benzylic systems.

Sample Preparation Protocol
  • Solvent: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
     or CD
    
    
    
    OD. (DMSO-
    
    
    is preferred to observe exchangeable amine protons).
  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

^1^H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH

8.30 - 8.50Broad Singlet3HAmmonium protons (visible in DMSO).
Ar-H (3) 6.95Doublet (

Hz)
1HOrtho to 2-OMe, meta to alkyl.
Ar-H (4) 6.88Doublet of Doublets1HPara to 1-alkyl, coupled to H3/H6.
Ar-H (6) 6.75Doublet (

Hz)
1HOrtho to 1-alkyl, meta to 5-OMe.
Benzylic CH 4.35 Triplet / dd 1H Diagnostic: Attached to N and Ar.
OMe (2,5) 3.75, 3.72Singlets6HCharacteristic methoxy groups.
Alkyl (

)
1.85 - 1.95Multiplet2HMethylene adjacent to chiral center.
Alkyl (

)
1.20 - 1.35Multiplet2HMiddle methylene of propyl chain.
Alkyl (

)
0.88Triplet3HTerminal methyl group.

Critical Distinction:

  • Benzylic Amine: The benzylic proton is a methine (CH) integrating to 1H.

  • Phenethylamine Isomer: The benzylic position is a methylene (CH

    
    )  integrating to 2H.
    
^{13}C NMR Assignments (100 MHz)
  • Aromatic C-O:

    
     153.5, 150.2 (C2, C5).
    
  • Quaternary Ar-C:

    
     128.5 (C1).
    
  • Aromatic CH:

    
     115.0, 113.5, 112.0.
    
  • Benzylic C-N:

    
     52.0  (Diagnostic for CH-NH
    
    
    
    ).
  • Methoxy:

    
     55.8, 56.1.
    
  • Alkyl Chain:

    
     35.5 (CH
    
    
    
    ), 19.2 (CH
    
    
    ), 13.8 (CH
    
    
    ).

Infrared Spectroscopy (FT-IR)

IR serves as a rapid confirmation tool for the salt form and substitution pattern.

  • Amine Salt: Broad, strong band at 2800–3200 cm

    
      (N-H stretching of primary ammonium).
    
  • Ether C-O-C: Strong bands at 1220 cm

    
      and 1040 cm
    
    
    
    (Aryl alkyl ether).
  • Aromatic Overtones: Weak bands in 1600–2000 cm

    
     region consistent with 1,2,4-trisubstitution (2,5-dimethoxy pattern).
    

Differentiation from Isomers (Regioisomerism)

The primary risk in elucidation is misidentifying the compound as its phenethylamine isomer. The table below summarizes the key discriminators.

FeatureTarget: 1-(2,5-Dimethoxyphenyl)butan-1-amine Isomer: 1-(2,5-Dimethoxyphenyl)butan-2-amine
Structure Class Benzylic Amine (

-propyl benzylamine)
Phenethylamine (

-ethyl phenethylamine)
Benzylic Proton 1H (Methine),

ppm
2H (Methylene),

ppm
MS Base Peak m/z 166 (Loss of propyl)m/z 72 (Loss of benzyl)
Synthesis Origin Reductive amination of ButyrophenoneReductive amination of Phenylacetone derivative

Experimental Protocols

Protocol A: GC-MS Analysis Parameters
  • Instrument: Agilent 7890B/5977A MSD or equivalent.

  • Column: HP-5MS UI (30 m

    
     0.25 mm, 0.25 µm film).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: 1 µL, Split 20:1, Inlet Temp 250°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: 40–400 amu.

Protocol B: NMR Sample Preparation
  • Glassware: 5 mm NMR tubes, oven-dried.

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% v/v TMS.
    
  • Concentration: 10–15 mg sample in 600 µL solvent.

  • Filtration: Filter through a glass wool plug if the solution is cloudy (salt insolubility).

  • Acquisition:

    • ^1^H: 16 scans, 1 sec relaxation delay.

    • ^{13}C: 512 scans, proton-decoupled.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20315283, 1-(2,5-Dimethoxyphenyl)butan-2-amine. (Note: Used for isomeric comparison data). Retrieved from [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for 2,5-dimethoxy phenethylamine spectral characteristics). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Ring-Substituted Amphetamine Derivatives in Seized Materials. (Standard protocols for GC-MS of phenethylamines). Retrieved from [Link]

Sources

Exploratory

1-(2,5-Dimethoxyphenyl)butan-1-amine HCl: Structural Pharmacology and Mechanism of Action

This technical guide provides an in-depth analysis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a specific structural isomer within the family of substituted phenylalkylamines. Editorial Note on Pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a specific structural isomer within the family of substituted phenylalkylamines.

Editorial Note on Pharmacological Classification : It is critical to distinguish this molecule from its psychoactive isomers. The nomenclature "butan-1-amine" defines this compound as an


-propylbenzylamine  derivative (amine on the benzylic carbon), distinct from the phenethylamine  class (amine separated by two carbons) which includes the well-known psychedelic "2C" and "DOx" series. This guide focuses on the structural activity relationship (SAR) that likely renders this specific isomer pharmacologically distinct—and theoretically less active at 5-HT

—compared to its chain-extended homologs.

Executive Summary & Chemical Identity

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (CAS: 1864074-39-4) is a substituted benzylamine derivative.[1] Unlike the psychoactive phenethylamines (e.g., 2C-B, 2,5-DMA) which possess a two-carbon ethyl spacer between the aromatic ring and the amine, this molecule features a single-carbon (benzylic) linkage with an extended


-propyl chain.
  • IUPAC Name : 1-(2,5-dimethoxyphenyl)butan-1-amine hydrochloride[1]

  • Chemical Class : Substituted

    
    -alkylbenzylamine
    
  • Molecular Formula : C

    
    H
    
    
    
    NO
    
    
    [2] · HCl
  • Key Structural Feature : Benzylic amine position (C1) vs. Phenethyl amine position (C2).

Structural Differentiation
FeatureTarget Molecule (Butan-1-amine)Active Homolog (Butan-2-amine)Classic Psychedelic (2C-H)
Linker Length 1 Carbon (Benzylamine)2 Carbons (Phenethylamine)2 Carbons (Phenethylamine)
Side Chain

-Propyl

-Ethyl
None (Primary ethyl)
Pharmacophore Mismatch for 5-HT

Matches 5-HT

Matches 5-HT

Predicted Activity Low/Inactive (Psychedelic)Active (Stimulant/Psychedelic)Active (Psychedelic)

Mechanism of Action: The Pharmacophore Mismatch

The mechanism of action for 1-(2,5-Dimethoxyphenyl)butan-1-amine is defined by its inability to effectively span the binding pocket of the serotonin 5-HT


 receptor, contrasting sharply with its phenethylamine cousins.
The "Two-Carbon Rule" (Distance Constraint)

The primary pharmacophore for 5-HT


 agonism requires a specific distance (~5.1 Å) between the aromatic centroid (which nests in a hydrophobic pocket formed by Phe339/Phe340) and the protonated amine (which forms a salt bridge with Asp155).
  • Phenethylamines (2-carbon spacer) : Ideally span this distance, allowing the 2,5-dimethoxy substitution pattern to interact with Ser159 and Ser239, triggering receptor activation (Gq coupling).

  • Benzylamines (1-carbon spacer) : The target molecule's amine is attached directly to the benzylic carbon. This shortens the vector, preventing the amine from reaching the Asp155 residue while the ring is properly seated. Consequently, affinity is drastically reduced, and functional agonism is typically abolished [1, 2].

Steric Hindrance of the -Propyl Group

Even if the benzylic amine could bind, the bulky


-propyl chain (a 3-carbon extension) introduces significant steric clash within the receptor's orthosteric site.
  • SAR Insight : In the phenethylamine series (DOx), an

    
    -methyl is tolerated (amphetamine). An 
    
    
    
    -ethyl (Ariarne) retains activity but reduces potency. An
    
    
    -propyl usually diminishes potency further due to steric bulk.
  • Combined Effect : The combination of a shortened linker (benzyl) and a bulky side chain (propyl) suggests this molecule acts primarily as a metabolic substrate or a weak competitive antagonist/inhibitor rather than a functional agonist.

Secondary Targets (Transporters & MAO)

While likely inactive as a psychedelic,


-alkylbenzylamines can interact with:
  • Monoamine Oxidase (MAO) : The

    
    -propyl group may hinder deamination, potentially making this molecule a weak MAO inhibitor or a "suicide substrate."
    
  • Trace Amine-Associated Receptors (TAAR) : Structural similarity to endogenous trace amines suggests potential low-affinity binding, though the 2,5-dimethoxy pattern is optimized for 5-HT receptors.

Visualization: SAR & Signaling Failure

The following diagram illustrates the structural divergence and the resulting signaling failure for the target molecule compared to the active phenethylamine pathway.

MOA_Pathway cluster_0 Receptor Binding Pocket Compound 1-(2,5-Dimethoxyphenyl) butan-1-amine Asp155 Asp155 Residue (Amine Anchor) Compound->Asp155 Linker too Short HydroPocket Hydrophobic Pocket (Aromatic Ring) Compound->HydroPocket Ring Binding Inactivity No Activation (Steric/Distance Mismatch) Compound->Inactivity Functional Outcome Phenethyl Active Phenethylamine (e.g., 2C-B/DOx) Phenethyl->Asp155 Salt Bridge (Optimal Distance) Phenethyl->HydroPocket Ring Binding Receptor 5-HT2A Receptor (Orthosteric Site) Gq Gq/11 Protein Receptor->Gq Coupling Asp155->Receptor Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Signal Transduction Ca Intracellular Ca2+ Release PLC->Ca Signal Transduction

Caption: Comparative signaling pathway showing the failure of the benzylamine derivative (Red) to engage the 5-HT2A activation loop compared to the active phenethylamine pharmacophore (Green).

Experimental Protocols for Validation

To empirically confirm the mechanism (or lack thereof), the following standardized protocols are recommended. These assays distinguish between simple binding (affinity) and functional activity (agonism).

Radioligand Binding Assay (Affinity)

Objective : Determine


 values for 5-HT

and 5-HT

.
  • Preparation : Transfect HEK293 cells with human 5-HT

    
     cDNA.
    
  • Membrane Prep : Homogenize cells in Tris-HCl buffer; centrifuge to isolate membrane fractions.

  • Incubation : Incubate membranes with [

    
    H]-Ketanserin (antagonist radioligand) and varying concentrations of 1-(2,5-Dimethoxyphenyl)butan-1-amine (
    
    
    
    to
    
    
    M).
  • Analysis : Measure displaced radioactivity via liquid scintillation counting.

  • Expected Result : High

    
     (>1000 nM) indicates low affinity due to the benzylamine linker shortening [3].
    
Functional Calcium Mobilization Assay (Efficacy)

Objective : Assess if the compound triggers Gq signaling (Agonist vs Antagonist).

  • Cell Line : CHO-K1 cells expressing recombinant 5-HT

    
     and G
    
    
    
    .
  • Dye Loading : Load cells with FLIPR Calcium 6 assay dye.

  • Treatment : Apply compound. Monitor fluorescence (Ca

    
     flux) in real-time.
    
  • Control : Use 5-HT (Serotonin) as

    
     reference.
    
  • Interpretation :

    • No Flux : Inactive (likely outcome).[3]

    • Flux : Agonist (unlikely).

    • Inhibition of 5-HT : If pre-treatment blocks 5-HT response, the compound acts as an antagonist.

Comparative Pharmacology: The "Active" Isomer

Researchers often confuse the target molecule with its chain-isomer, 1-(2,5-dimethoxyphenyl)butan-2-amine (also known as an


-ethyl phenethylamine).
ParameterButan-1-amine (Target) Butan-2-amine (Isomer)
Structure Type

-Propyl Benzylamine

-Ethyl Phenethylamine
Common Code N/A (Research Chemical)Related to "AET" / "Ariarne"
5-HT

Activity
Negligible (Predicted)Moderate Agonist
Primary Effect Unknown / InertPsychedelic / Stimulant

Synthesis Note : The target molecule (butan-1-amine) is often generated via the reductive amination of 2,5-dimethoxybutyrophenone, whereas the active phenethylamine (butan-2-amine) is derived from the condensation of 2,5-dimethoxybenzaldehyde with nitropropane followed by reduction [4].

References

  • Glennon, R. A., et al. (1994). Structure-Activity Relationships of Phenethylamine Derivatives at 5-HT2A Receptors. Journal of Medicinal Chemistry.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

  • Isberg, V., et al. (2013).[4] Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE.

  • Shulgin, A., & Shulgin, A. (1991).[5] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis and SAR).

  • PubChem Compound Summary . (2024). 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.[1] National Center for Biotechnology Information.[2]

Sources

Foundational

Technical Monograph: 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

This guide serves as a technical monograph on 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a specialized chemical entity often encountered in forensic analysis and structure-activity relationship (SAR) studies of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a specialized chemical entity often encountered in forensic analysis and structure-activity relationship (SAR) studies of psychoactive phenethylamines.[1]

[1]

Part 1: Chemical Identity & Structural Logic

Compound Identity [1]

  • IUPAC Name: 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride[1]

  • CAS Number: 1864074-39-4[1]

  • Molecular Formula: C₁₂H₁₉NO₂ · HCl

  • Class: Substituted Benzylamine (Alpha-propyl-2,5-dimethoxybenzylamine)[1]

Structural Analysis This molecule represents a critical "negative control" or "structural probe" in the study of serotonergic ligands. It is structurally distinct from the classical psychedelic phenethylamines (like 2C-B or DOI) due to the length of the alkyl linker between the aromatic ring and the amine group.

  • The Benzylamine Core: Unlike phenethylamines (which have a 2-carbon linker, essential for 5-HT2A receptor activation), this molecule possesses a 1-carbon (benzylic) linker .[1]

  • Alpha-Alkylation: The "butan-1-amine" nomenclature indicates a propyl chain attached to the benzylic carbon (alpha-position).[1] This introduces significant steric bulk directly adjacent to the aromatic ring.

Structural Comparison (DOT Diagram)

The following diagram illustrates the structural divergence between the target molecule and its bioactive phenethylamine counterparts.

ChemicalStructure cluster_0 SAR Divergence Target Target Molecule 1-(2,5-Dimethoxyphenyl)butan-1-amine (Benzylamine Linker) Receptor 5-HT2A Receptor Orthosteric Binding Site Target->Receptor Steric Clash / Incorrect Distance (Low/No Efficacy) Phenethylamine Bioactive Scaffold 2,5-Dimethoxyphenethylamine (2C-H) (Ethyl Linker) Phenethylamine->Receptor Optimal Pharmacophore Fit (Agonist Activity)

Caption: Structural divergence showing why the benzylamine linker of the target molecule fails to satisfy the distance requirements for 5-HT2A activation compared to the phenethylamine scaffold.

Part 2: Biological Activity & Pharmacology

Direct biological assay data for this specific isomer is rare in public literature; however, its activity profile can be rigorously inferred from established Structure-Activity Relationships (SAR) of the 2,5-dimethoxybenzene class.

Serotonergic Activity (5-HT2A/2C)[1][2][3]
  • Mechanism: The 5-HT2A receptor requires a specific distance (approx. 5–6 Å) between the aromatic centroid and the basic nitrogen atom to bridge the Aspartate-155 residue and the hydrophobic pocket.

  • Prediction: The target molecule acts as a low-affinity ligand or silent antagonist . The 1-carbon linker shortens this distance, preventing the conformational change required for receptor activation (agonism).

  • Steric Effect: The alpha-propyl group creates steric hindrance, potentially reducing affinity further compared to the unsubstituted parent (2,5-dimethoxybenzylamine), although it may increase lipophilicity and blood-brain barrier penetration.

Adrenergic & Metabolic Activity[1][4]
  • Adrenergic Receptors: Benzylamines with methoxy substitutions often display affinity for alpha-adrenergic receptors.[1] This molecule may function as a weak alpha-1 adrenergic antagonist , similar to structural fragments of prazosin or methoxamine analogues.

  • MAO Interaction: Primary benzylamines are substrates for Monoamine Oxidase B (MAO-B).[1] However, the alpha-propyl substitution effectively blocks the active site of MAO, likely rendering this molecule resistant to deamination . This suggests it would have a prolonged half-life in vivo compared to simple benzylamines.

Toxicology
  • General Toxicity: As a cationic amphiphile, high doses may induce non-specific cytotoxicity or membrane disruption.

  • Sympathomimetic Risk: Due to potential norepinephrine release or reuptake inhibition (common in lipophilic amines), cardiovascular effects (tachycardia, hypertension) are the primary predicted toxicological risks.

Part 3: Experimental Protocols

For researchers aiming to characterize this molecule, the following protocols ensure rigorous data generation.

Protocol A: Chemical Synthesis (Reductive Amination)

This is the standard route for accessing alpha-alkyl benzylamines with high purity.[1]

  • Reagents: 2,5-Dimethoxybutyrophenone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve 2,5-dimethoxybutyrophenone in methanol under N₂ atmosphere.

    • Add ammonium acetate and stir at room temperature for 30 minutes to form the imine intermediate.

    • Critical Step: Cool to 0°C and slowly add NaBH₃CN. The exotherm must be controlled to prevent reduction of the aromatic ring.

    • Stir for 24 hours at ambient temperature.

    • Quench: Acidify with HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 12.

    • Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.

    • Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from Isopropanol/Ether.

Protocol B: In Vitro Calcium Mobilization Assay (Functional Activity)

To definitively assess 5-HT2A agonism vs. antagonism.[1]

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors and Gαq16 protein.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Compound Preparation: Dissolve 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl in DMSO. Prepare serial dilutions (1 nM to 10 µM) in HBSS buffer.

  • Measurement:

    • Agonist Mode: Inject compound and measure fluorescence increase (RFU) over 120 seconds. Compare to 5-HT (Serotonin) control.[1][2][3]

    • Antagonist Mode: Pre-incubate cells with the target compound for 15 minutes, then challenge with an EC80 concentration of 5-HT. Measure inhibition of the calcium spike.

  • Data Analysis: Plot Dose-Response curves using a 4-parameter logistic equation to determine EC50 or IC50.

Workflow Visualization (DOT Diagram)

ExperimentalWorkflow Start Start: 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl Solubility Solubility Check (DMSO/Saline) Start->Solubility Binding Radioligand Binding (Ki Determination) Solubility->Binding If Soluble Functional Functional Assay (Ca2+ Flux / FLIPR) Binding->Functional If Ki < 10 µM Analysis Data Analysis (Agonist vs Antagonist) Functional->Analysis Analysis->Start Refine SAR Model

Caption: Step-by-step experimental workflow for characterizing the pharmacological profile of the target molecule.

Part 4: Analytical Data Summary

For verification of the synthesized material, the following spectral characteristics are expected:

Analytical MethodExpected Signal Characteristics
1H NMR (DMSO-d6) δ 7.0–6.8 (m, 3H, Ar-H), δ 4.2 (t, 1H, Ar-CH-N), δ 3.75 (s, 6H, OMe), δ 1.8–1.2 (m, 4H, alkyl chain), δ 0.9 (t, 3H, terminal CH3).
Mass Spectrometry m/z = 209.1 [M+H]+ (Base peak).[1] Characteristic fragmentation: Loss of NH3 (m/z 192), alpha-cleavage of propyl chain.
Melting Point Expected range: 180–210°C (typical for HCl salts of this class).

References

  • Glennon, R. A., et al. (1984). Structure-activity relationships of phenalkylamine derivatives at 5-HT receptors.[1][4][5][6] Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2016). Psychedelics.[7][6][8][9][10] Pharmacological Reviews. Link

  • Shulgin, A., & Shulgin, A. (1991).[8][10] PiHKAL: A Chemical Love Story.[8] Transform Press. (Foundational text for 2,5-dimethoxy SAR). Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.[1]Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Serotonergic Properties of 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

Executive Summary: 1-(2,5-Dimethoxyphenyl)butan-1-amine, also known as Ariadne, is a phenethylamine derivative closely related to the psychedelic compound DOM. Unlike its hallucinogenic analogs, Ariadne has shown potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(2,5-Dimethoxyphenyl)butan-1-amine, also known as Ariadne, is a phenethylamine derivative closely related to the psychedelic compound DOM. Unlike its hallucinogenic analogs, Ariadne has shown potential therapeutic effects without inducing psychedelic experiences.[1][2] This guide provides a comprehensive technical overview of its pharmacological properties, focusing on its interaction with serotonin receptors, which are crucial targets for neuropsychiatric drugs.[3] We detail the in vitro and in vivo methodologies required to characterize its profile as a non-hallucinogenic serotonin 5-HT2A receptor agonist, offering a framework for researchers and drug development professionals. The data presented herein suggests that Ariadne's unique profile stems from its lower signaling efficacy at the 5-HT2A receptor compared to its hallucinogenic counterparts.[1][2]

Introduction and Chemical Profile

The serotonin (5-hydroxytryptamine, 5-HT) system is a primary focus in neuroscience research due to its integral role in mood, cognition, and perception.[4] G protein-coupled receptors (GPCRs) that bind serotonin are implicated in numerous psychiatric conditions, making them key targets for therapeutic intervention.[3] Among these, the 5-HT2A receptor is of particular interest as it is the primary target for classic psychedelic drugs like LSD and psilocybin, as well as a range of antipsychotics.[5][6]

1-(2,5-Dimethoxyphenyl)butan-1-amine, also known by the code name Ariadne, is a phenethylamine that differs from the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) by a single methylene group in the α-position to the amine.[2] This seemingly minor structural change dramatically alters its pharmacological profile, rendering it non-hallucinogenic while retaining activity at serotonin receptors.[1][7] Early clinical trials suggested potential therapeutic benefits in schizophrenia, Parkinson's disease, and cognitive enhancement in geriatric patients, though the compound was not further developed.[1][2] This guide revisits Ariadne, outlining the scientific basis and experimental procedures to thoroughly characterize its serotonergic activity.

Chemical Structure and Physicochemical Properties

The hydrochloride salt of 1-(2,5-Dimethoxyphenyl)butan-1-amine is typically used in research settings to improve stability and solubility for in vitro and in vivo experiments.

PropertyValue
IUPAC Name 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
Common Name Ariadne
Chemical Formula C₁₂H₂₀ClNO₂
Molar Mass 245.75 g/mol
Structure

Synthesis Pathway

The synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride can be achieved through various organic chemistry routes. A common approach involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable organometallic reagent, followed by conversion of the resulting alcohol to an amine and subsequent salt formation. A plausible synthetic route is the Delépine reaction, where an α-halogenated ketone intermediate reacts with hexamethylenetetramine to form the primary amine.[8]

Core Directive: Elucidating Serotonergic Activity

The primary objective is to systematically evaluate the interaction of 1-(2,5-Dimethoxyphenyl)butan-1-amine with key serotonin receptor subtypes. The 2,5-dimethoxy motif is a well-established scaffold for potent 5-HT2A receptor agonists.[9] Therefore, the investigation must prioritize the 5-HT2A receptor while also assessing affinity for other relevant subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C) to build a comprehensive selectivity profile.

Rationale for Investigation

Understanding the compound's receptor binding affinity (Ki), functional potency (EC50), and efficacy (Emax) is fundamental. This data allows for a direct comparison with known hallucinogenic (e.g., DOM, DOI) and non-hallucinogenic 5-HT2A agonists, providing insights into the structural determinants of psychedelic activity. The "signaling efficacy hypothesis" proposes that Ariadne's lack of hallucinogenic effects is due to its lower efficacy at the 5-HT2A receptor.[1][7]

Experimental Strategy Workflow

A logical progression from in vitro to in vivo studies is essential for a thorough pharmacological characterization.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A Radioligand Binding Assays (Determine Affinity Ki) B Functional Assays (Determine Potency EC50 & Efficacy Emax) A->B If binding is confirmed C Head-Twitch Response (HTR) (Assess 5-HT2A-mediated behavior) B->C If functional agonism is observed D Pharmacological Profile Synthesis C->D

Caption: Experimental workflow for characterizing serotonergic properties.

In Vitro Characterization of Receptor Binding and Function

Radioligand Binding Assays for 5-HT Receptor Subtypes

Principle and Experimental Design: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[10] These competitive assays measure the ability of the test compound (Ariadne) to displace a known radioactive ligand from the receptor.[10][11] The resulting data is used to calculate the inhibitory constant (Ki), a measure of binding affinity.

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2C). Homogenize cells and prepare membrane fractions via centrifugation.

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (Ariadne hydrochloride).[10][12]

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand using rapid vacuum filtration through glass fiber filters.[10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Expected Binding Affinity Profile

Based on existing literature for Ariadne and its analogs, the following is a representative, expected binding profile.[1][2][13]

Receptor SubtypeKi (nM)
5-HT2A 50 - 200
5-HT2C 100 - 500
5-HT1A > 1000
5-HT2B > 500

Note: These values are illustrative. Actual experimental results may vary.

Functional Assays: Quantifying Agonist Efficacy

Binding to a receptor does not guarantee activation. Functional assays are required to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).

The 5-HT2A receptor is canonically coupled to the Gq/11 G-protein.[5] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[5][14] IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores, a measurable event.[3][14]

G Ariadne Ariadne Receptor 5-HT2A Receptor Ariadne->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

This assay measures the increase in intracellular calcium following receptor activation.[15][16][17]

  • Cell Culture: Seed cells stably expressing the 5-HT2A receptor onto 96-well black, clear-bottom plates and culture overnight.[15][16]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[16][18] Probenecid may be included to prevent dye leakage from the cells.[15][18] Incubate to allow for dye de-esterification.

  • Compound Addition: Prepare serial dilutions of Ariadne hydrochloride. Use a fluorescent microplate reader (e.g., FlexStation) to measure baseline fluorescence, then automatically inject the compound dilutions into the wells.

  • Data Acquisition: Immediately after compound addition, measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the magnitude of the calcium release.[15][16]

  • Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the compound concentration to generate a dose-response curve. Fit the curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist like serotonin.[18]

Expected Functional Potency and Efficacy

Compared to the potent hallucinogen DOM, Ariadne is expected to show lower potency and, critically, lower efficacy in 5-HT2A signaling pathways.[1][2]

CompoundEC50 (nM) (Gq-Ca²⁺ Flux)Emax (% of Serotonin)
Serotonin (5-HT) 5 - 20100%
DOM 20 - 100~90-100%
Ariadne 100 - 500~50-70%

Note: These values are illustrative and serve to highlight the expected lower efficacy of Ariadne.

In Vivo Behavioral Pharmacology

To translate in vitro findings into a physiological context, in vivo models are essential. The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[19][20][21]

Head-Twitch Response (HTR) in Mice

Principle: The HTR is a rapid, rotational head movement induced by 5-HT2A agonists.[19] Crucially, non-hallucinogenic 5-HT2A agonists like Ariadne induce a markedly attenuated HTR compared to their hallucinogenic counterparts.[1][7][22] This makes the HTR a key assay for differentiating these two classes of compounds.[6][20]

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment to reduce stress-induced variability.[23]

  • Drug Administration: Administer various doses of Ariadne hydrochloride (or vehicle control) via intraperitoneal (i.p.) injection.

  • Observation: Place each mouse in an individual observation chamber. Record the number of head twitches over a defined period (e.g., 30-60 minutes) starting immediately after injection.[23] Quantification can be done by a trained observer or using automated tracking systems.[19][24]

  • Data Analysis: Plot the total number of head twitches against the drug dose. Analyze for a dose-dependent effect and compare the maximal response to that induced by a known hallucinogen like DOM or DOI.

Expected Outcome: Ariadne is expected to produce a significantly lower maximum number of head twitches compared to DOM, consistent with its classification as a non-hallucinogenic 5-HT2A agonist.[7][22] This in vivo result would corroborate the in vitro finding of lower functional efficacy.

Discussion and Synthesis of Pharmacological Profile

The combined in vitro and in vivo data converge to form a cohesive pharmacological profile for 1-(2,5-Dimethoxyphenyl)butan-1-amine. The evidence indicates that Ariadne is a 5-HT2 receptor agonist with a preference for the 5-HT2A and 5-HT2C subtypes.[1] The defining characteristic that distinguishes it from related hallucinogens is its reduced functional efficacy at the 5-HT2A receptor.[1][2] This lower efficacy in triggering the downstream Gq signaling cascade, as measured by calcium flux, translates directly to an attenuated behavioral response in the head-twitch model.[7][22]

This profile positions Ariadne as a prototype for a class of non-hallucinogenic 5-HT2A agonists that may hold therapeutic potential for psychiatric and neurological disorders without the subjective and logistical challenges associated with psychedelic compounds.[1][22]

Future Directions:

  • Biased Agonism Studies: Investigate whether Ariadne shows bias toward or away from specific signaling pathways downstream of the 5-HT2A receptor (e.g., G-protein vs. β-arrestin pathways).[5]

  • Off-Target Profiling: Conduct broader screening against a panel of receptors and transporters to confirm its selectivity.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Therapeutic Models: Evaluate Ariadne in animal models of depression, anxiety, or cognitive impairment to explore its potential therapeutic applications.[1]

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Ciszek, M. A., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available from: [Link]

  • Dolan, S. B., et al. (2022). Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs. ACS Chemical Neuroscience. Available from: [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]

  • Arora, V., & Pal, R. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. Available from: [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Available from: [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Available from: [Link]

  • Dolan, S. B., et al. (2022, December 15). Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs. ACS Chemical Neuroscience. Available from: [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Available from: [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs. Available from: [Link]

  • Wikipedia. (n.d.). Head-twitch response. Available from: [Link]

  • ResearchGate. (n.d.). Psychedelic potential is correlated with 5-HT2A-Gq signaling. Available from: [Link]

  • Dolan, S. B., et al. (2022, December 15). Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs. ACS Publications. Available from: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]

  • Sigoillot, S. M., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available from: [Link]

  • Jäntsch, K., et al. (2018, February 5). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology. Available from: [Link]

  • Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology. Available from: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available from: [Link]

  • Halberstadt, A. L., et al. (2021). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. eScholarship. Available from: [Link]

  • Hibicke, M., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Available from: [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available from: [Link]

  • Seggel, M. R., et al. (1990). A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Available from: [Link]

  • Hive Novel Discourse. (n.d.). Amines related to 2,5-dimethoxyphenethylamine. Available from: [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available from: [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Available from: [Link]

  • Jensen, A. A., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Omega. Available from: [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Glennon, R. A., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Available from: [Link]

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. PubMed. Available from: [Link]

  • Semantic Scholar. (n.d.). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Available from: [Link]

  • SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Available from: [Link]

  • Brandt, S. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis. Available from: [Link]

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Foundational

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride literature review

An In-Depth Technical Guide to 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride Introduction and Overview 1-(2,5-Dimethoxyphenyl)butan-1-amine, a substituted phenethylamine, represents a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

Introduction and Overview

1-(2,5-Dimethoxyphenyl)butan-1-amine, a substituted phenethylamine, represents a molecule of significant interest to researchers in medicinal chemistry and pharmacology. While this specific compound is not extensively documented in peer-reviewed literature, its structural architecture, featuring a 2,5-dimethoxy substitution pattern on the phenyl ring and a butan-1-amine side chain, places it within a well-studied class of psychoactive compounds. This guide provides a comprehensive technical overview based on established principles of organic synthesis, analytical chemistry, and pharmacology, drawing parallels with structurally related and better-characterized analogs like 2,5-dimethoxy-4-methylamphetamine (DOM) and 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B).[1][2]

The hydrochloride salt form of the amine enhances its stability and water solubility, making it more suitable for laboratory handling and experimental formulation.[3] This document serves as a foundational resource for professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and predicted pharmacological activity.

Synthesis and Characterization

The synthesis of 1-(2,5-dimethoxyphenyl)butan-1-amine hydrochloride can be approached through established synthetic routes for phenethylamines, typically starting from a substituted benzaldehyde or ketone. The following proposed pathway leverages a Grignard reaction followed by oxidation and reductive amination.

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with 2,5-dimethoxybenzaldehyde. The introduction of the butyl side chain can be achieved via a Grignard reaction with propylmagnesium bromide, followed by oxidation to the corresponding ketone and subsequent reductive amination to yield the target primary amine.

G cluster_synthesis Proposed Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl A 2,5-Dimethoxybenzaldehyde B 1-(2,5-Dimethoxyphenyl)butan-1-ol A->B 1. Propylmagnesium Bromide 2. H3O+ Workup C 1-(2,5-Dimethoxyphenyl)butan-1-one B->C PCC or Dess-Martin Periodinane D 1-(2,5-Dimethoxyphenyl)butan-1-amine (Free Base) C->D NH3, NaBH3CN (Reductive Amination) E 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl (Target Compound) D->E HCl in Ether

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-ol

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings.

  • Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromopropane in anhydrous THF to the magnesium turnings to form the Grignard reagent (propylmagnesium bromide). The reaction is exothermic and should be controlled with an ice bath.

  • Once the Grignard reagent formation is complete, cool the flask to 0 °C.

  • Slowly add a solution of 2,5-dimethoxybenzaldehyde in anhydrous THF to the Grignard reagent.

  • Allow the reaction to stir at room temperature for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-one

  • Dissolve the crude 1-(2,5-dimethoxyphenyl)butan-1-ol in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane portion-wise at room temperature. Causality: These reagents are effective for the oxidation of secondary alcohols to ketones with minimal side reactions.

  • Stir the reaction for 2-3 hours. Monitor progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts or periodinane byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the ketone, which can be purified by column chromatography.

Step 3: Reductive Amination to 1-(2,5-Dimethoxyphenyl)butan-1-amine

  • Dissolve the purified 1-(2,5-dimethoxyphenyl)butan-1-one in methanol.

  • Add an excess of ammonia (as a solution in methanol or ammonium acetate).

  • Add sodium cyanoborohydride (NaBH3CN) in portions. Causality: NaBH3CN is a mild reducing agent that selectively reduces the imine formed in situ without reducing the starting ketone, thus maximizing the yield of the desired amine.[4]

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with aqueous HCl to decompose the excess reducing agent.

  • Make the solution basic with aqueous NaOH and extract the product with DCM.

  • Dry the combined organic layers and concentrate to yield the free base amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,5-dimethoxyphenyl)butan-1-amine hydrochloride as a solid.[5]

Physicochemical Properties

The expected properties of the target compound, based on its structure, are summarized below.

PropertyValueSource
Molecular FormulaC12H20ClNO2Calculated
Molecular Weight245.75 g/mol Calculated
IUPAC Name1-(2,5-dimethoxyphenyl)butan-1-amine hydrochlorideStandard Nomenclature
AppearanceExpected to be a white to off-white crystalline solidAnalogy to similar amine salts[6]
SolubilitySoluble in water and polar organic solvents like methanolAnalogy to similar amine salts[6]
Analytical Characterization Workflow

To confirm the identity, purity, and structure of the synthesized compound, a standard battery of analytical tests is required.

G cluster_analytical Analytical Characterization Workflow Start Synthesized Compound (Crude HCl Salt) NMR 1H and 13C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Purity Analysis NMR->HPLC Proceed if structure is consistent MS->HPLC Result Confirmed Structure & Purity >98% HPLC->Result Final Confirmation

Caption: Standard workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include two distinct methoxy singlets, aromatic protons on the trisubstituted benzene ring, and aliphatic protons of the butylamine side chain.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the free base (210.29 g/mol for [M+H]⁺).[7]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier, would be developed to determine the purity of the final compound.[8]

Predicted Pharmacological Profile

Structural Analogy to Known Psychoactive Agents

The 1-(2,5-dimethoxyphenyl) core is a hallmark of a class of psychedelic phenethylamines known as the 2C-x series and related amphetamines like DOM.[2] These compounds are known to act primarily as agonists at serotonin 5-HT₂ receptors.[1][9] The 2,5-dimethoxy substitution pattern is critical for this activity. It is therefore highly probable that 1-(2,5-dimethoxyphenyl)butan-1-amine shares a similar pharmacological target.

Predicted Mechanism of Action

The primary mechanism of action is predicted to be agonism at the serotonin 5-HT₂ family of receptors, particularly the 5-HT₂A subtype, which is the principal target for classical psychedelic drugs.[10] Agonism at this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and the activation of protein kinase C (PKC), leading to altered neuronal excitability and the characteristic psychedelic effects.

G cluster_pathway Predicted 5-HT2A Receptor Signaling Pathway Ligand 1-(2,5-Dimethoxyphenyl) butan-1-amine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation & Psychedelic Effects Ca_Release->Response PKC->Response

Caption: Predicted intracellular signaling cascade.

Structure-Activity Relationship (SAR) Insights
  • Alkyl Chain Length: The replacement of the ethylamine side chain (found in 2C-H) with a butan-1-amine chain may influence receptor affinity, potency, and duration of action. Generally, increasing the length of the alkyl chain beyond propyl in phenethylamines can lead to a decrease in 5-HT₂A receptor affinity. However, the exact effect of a butyl group at the alpha position is not well-defined and would require empirical testing.

  • Lack of 4-Position Substituent: Unlike potent psychedelics such as 2C-B (4-bromo) or DOM (4-methyl), the subject molecule lacks a substituent at the 4-position of the phenyl ring.[2] In the 2,5-dimethoxyphenethylamine series, the addition of a small, lipophilic group at the 4-position generally enhances 5-HT₂A agonist potency.[9] The absence of such a group suggests that 1-(2,5-dimethoxyphenyl)butan-1-amine may be a less potent 5-HT₂A agonist compared to its 4-substituted counterparts.

Conclusion and Future Research Directions

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a structurally interesting phenethylamine that warrants further investigation. While its synthesis and characterization can be readily achieved using standard organic and analytical chemistry techniques, its pharmacological profile remains speculative. Future research should focus on:

  • In Vitro Receptor Binding and Functional Assays: Quantitatively determine the binding affinities (Ki) and functional potencies (EC₅₀) at a panel of serotonin receptors (especially 5-HT₂A, 5-HT₂B, and 5-HT₂C) to confirm its mechanism of action.

  • In Vivo Behavioral Studies: Utilize animal models (e.g., head-twitch response in rodents) to assess its in vivo psychedelic-like activity and establish a dose-response relationship.

  • Metabolic Profiling: Investigate its metabolic fate to identify major metabolites, which may themselves be pharmacologically active.

This guide provides a robust, scientifically-grounded framework for researchers to begin exploring the chemical and pharmacological properties of this novel compound.

References

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  • Páleníček, T., et al. (2023).
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  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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  • Glennon, R. A. (2014). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Journal of Medicinal Chemistry, 57(15), 6047–6058.

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Exploratory

Spectroscopic Characterization of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride. As a member of the substituted phenethylamine class, understanding its s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride. As a member of the substituted phenethylamine class, understanding its structural features through modern analytical techniques is paramount for researchers in medicinal chemistry and drug development. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction

1-(2,5-Dimethoxyphenyl)butan-1-amine is a primary amine featuring a substituted benzene ring. The hydrochloride salt enhances its stability and water solubility. Accurate structural elucidation and purity assessment are critical for any scientific investigation involving this compound. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, functional groups, and the overall molecular framework. This guide presents a detailed predictive analysis of its spectroscopic signature.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a standardized atom numbering system for the 1-(2,5-dimethoxyphenyl)butan-1-amine core structure is proposed.

Caption: Molecular structure and atom numbering for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The choice of solvent is critical as the acidic protons of the ammonium group may exchange with protic solvents.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Perform a proton-decoupled ¹³C NMR experiment. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to a known standard (e.g., the residual solvent peak).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the butylamine side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-C4'~ 0.9 - 1.0Triplet3H~ 7.4
H-C3'~ 1.3 - 1.5Sextet2H~ 7.4
H-C2'~ 1.7 - 1.9Quintet2H~ 7.4
H-C1'~ 4.2 - 4.4Triplet1H~ 7.4
OCH₃ (C2 & C5)~ 3.8 - 3.9Singlet6HN/A
Ar-H (C3', C4', C6')~ 6.8 - 7.1Multiplet3HN/A
NH₃⁺~ 7.5 - 8.5Broad Singlet3HN/A

Rationale for Predicted ¹H NMR Spectrum:

  • Alkyl Chain: The butyl chain protons will exhibit characteristic splitting patterns. The terminal methyl group (H-C4) will appear as a triplet, coupled to the adjacent methylene group. The methylene groups (H-C3 and H-C2) will show more complex splitting (sextet and quintet, respectively) due to coupling with their neighbors. The proton on the carbon bearing the amine group (H-C1) is expected to be a triplet, shifted downfield due to the deshielding effect of the adjacent nitrogen and aromatic ring.

  • Methoxy Groups: The two methoxy groups are in similar electronic environments and are expected to appear as a sharp singlet, integrating to six protons.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and splitting patterns will depend on the electronic effects of the substituents. Due to the substitution pattern, they will likely appear as a complex multiplet.

  • Ammonium Protons: The protons of the ammonium group (NH₃⁺) are acidic and their signal is often broad due to quadrupole broadening and exchange with the solvent.[1] Their chemical shift is also highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4~ 13 - 15
C3~ 19 - 21
C2~ 30 - 33
C1~ 50 - 55
OCH₃ (C2 & C5)~ 55 - 57
Aromatic C-H (C3', C4', C6')~ 112 - 118
Aromatic C-O (C2', C5')~ 150 - 154
Aromatic C-C (C1')~ 128 - 132

Rationale for Predicted ¹³C NMR Spectrum:

  • Alkyl Chain: The carbons of the butyl chain will appear in the upfield region of the spectrum. The terminal methyl carbon (C4) will be the most shielded. The carbon attached to the nitrogen (C1) will be the most deshielded in the alkyl region.

  • Methoxy Carbons: The carbons of the two methoxy groups will appear in the 55-57 ppm range.

  • Aromatic Carbons: The aromatic carbons will appear in the downfield region (110-160 ppm). The carbons directly bonded to the oxygen atoms (C2' and C5') will be the most deshielded due to the electron-withdrawing effect of oxygen. The protonated aromatic carbons will appear at higher field strengths. The quaternary carbon (C1') will likely have a weaker signal intensity.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (NH₃⁺)3200 - 2800Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2850Medium to Strong
N-H Bend (NH₃⁺)1620 - 1500Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Aryl Ether)1250 - 1200 (asymmetric)Strong
1050 - 1020 (symmetric)Strong
C-N Stretch1220 - 1020Medium to Weak

Rationale for Predicted IR Spectrum:

  • N-H Vibrations: As a primary amine hydrochloride, the most prominent feature will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the NH₃⁺ group.[3] There will also be a characteristic N-H bending vibration in the 1620-1500 cm⁻¹ range.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methoxy groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The aryl ether linkages will produce strong, characteristic C-O stretching bands. The asymmetric stretch is expected around 1250-1200 cm⁻¹, and the symmetric stretch around 1050-1020 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is typically of medium to weak intensity and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For the hydrochloride salt, LC-MS with electrospray ionization (ESI) is a suitable method. For the free base, GC-MS with electron ionization (EI) can be used.

  • Ionization: In ESI, the sample is ionized by creating a fine spray of charged droplets. In EI, the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data (Electron Ionization of the Free Base)

The molecular weight of the free base, 1-(2,5-dimethoxyphenyl)butan-1-amine, is 209.28 g/mol . The mass spectrum is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment Fragmentation Pathway
209[C₁₂H₁₉NO₂]⁺Molecular Ion (M⁺)
166[C₁₀H₁₂O₂]⁺α-cleavage, loss of C₃H₇N radical
151[C₉H₁₁O₂]⁺Benzylic cleavage, loss of C₃H₈N radical
136[C₈H₈O₂]⁺Loss of CH₃ from m/z 151
72[C₄H₁₀N]⁺α-cleavage, formation of butan-1-iminium ion

Rationale for Predicted Fragmentation Pattern:

The primary fragmentation pathway for phenethylamines upon electron ionization is typically α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.

M [M]⁺˙ m/z 209 F1 m/z 166 M->F1 - C₃H₇N F2 m/z 72 M->F2 α-cleavage F3 m/z 151 M->F3 - C₃H₈N

Caption: Predicted major fragmentation pathways for 1-(2,5-Dimethoxyphenyl)butan-1-amine.

  • α-Cleavage: The bond between C1 and C2 of the butyl chain is likely to cleave, leading to the formation of a stable benzylic cation at m/z 166 and a butan-1-iminium ion at m/z 72. The fragment at m/z 72 is a strong indicator of a primary amine with a butyl group attached to the α-carbon.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can lead to the formation of a fragment at m/z 151.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of a methyl group from the methoxy substituents, leading to smaller fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a robust framework for the identification and characterization of this compound. Experimental verification of these predictions will provide a definitive spectroscopic signature for this molecule, aiding future research and development endeavors.

References

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Foundational

An In-depth Technical Guide to the Safety and Toxicity of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data for structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data for structurally related compounds. 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a research chemical with limited publicly available safety and toxicity data. Therefore, this compound should be handled with extreme caution, assuming high potency and potential toxicity.

Executive Summary and Introduction

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride belongs to the phenethylamine class of compounds, a group known for its wide range of psychoactive and physiological effects. Specifically, the 2,5-dimethoxy substitution pattern places it in close structural relation to the "2C" series of psychedelic phenethylamines, such as 2C-B and 2C-I.[1][2] These compounds are recognized for their potent interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype, which mediates their hallucinogenic effects.[1][3]

Due to the absence of comprehensive toxicological studies on 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride itself, this guide adopts a precautionary principle. We will extrapolate potential hazards and safety protocols based on the established toxicological and pharmacological profiles of its structural analogs. The primary directive for any professional handling this substance is to treat it as a potent, uncharacterized compound with significant potential for acute and chronic toxicity. This guide provides a framework for risk assessment, safe handling, and understanding the potential toxicological endpoints based on current scientific understanding of this chemical class.

Inferred Pharmacological Activity and Mechanism of Action

The toxicological profile of a novel compound is intrinsically linked to its pharmacological activity. For 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, the mechanism of action can be inferred from extensive research on its analogs.

Primary Target: Serotonin 5-HT₂ₐ Receptor

The defining characteristic of the 2,5-dimethoxyphenethylamine series is potent agonism at the serotonin 5-HT₂ₐ receptor.[1][3] This interaction is the cornerstone of their psychedelic effects. Agonism at this G-protein coupled receptor initiates a cascade of intracellular signaling, leading to profound changes in sensory perception, mood, and cognition.[1] It is critical to understand that potent receptor activation can lead to excitotoxicity and other adverse neurological events. The N-benzyl derivatives of the 2C-series, known as NBOMes, are examples of ultra-potent 5-HT₂ₐ agonists that have been associated with severe adverse effects and fatalities, underscoring the potential dangers of high-affinity receptor modulation.[3][4]

Potential for Polypharmacology

While the 5-HT₂ₐ receptor is the primary target, many phenethylamines exhibit "polypharmacology," meaning they interact with multiple receptors.[5] This can include other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁ₐ), as well as adrenergic and dopaminergic systems.[2][3] This broader receptor activity profile can contribute to a complex and potentially hazardous range of physiological effects, including cardiovascular stimulation.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 1-(2,5-Dimethoxyphenyl)butan-1-amine (Inferred Agonist) 5HT2A_Receptor 5-HT₂ₐ Receptor Compound->5HT2A_Receptor Binds and Activates G_Protein Gq/G11 Protein Activation 5HT2A_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Downstream Altered Neuronal Excitability (Psychedelic & Toxic Effects) Ca_Release->Downstream cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Risk Assessment & SOP Review PPE Don Full PPE (Goggles, Lab Coat, Double Gloves) Prep->PPE Eng Verify Engineering Controls (Fume Hood Airflow) PPE->Eng Handle Work within Fume Hood on Disposable Liner Eng->Handle Weigh Weigh Compound Handle->Weigh Solubilize Prepare Solutions Weigh->Solubilize Decon Decontaminate Surfaces & Equipment Solubilize->Decon Waste Segregate & Dispose of Hazardous Waste Decon->Waste Doff Remove PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash Start New Compound: 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl QSAR Step 1: In Silico Analysis ((Q)SAR for Structural Alerts) Start->QSAR Ames Step 2: In Vitro Gene Mutation (Ames Test) QSAR->Ames Micronucleus Step 3: In Vitro Chromosomal Damage (Micronucleus Assay) Ames->Micronucleus Decision1 In Vitro Positive? Micronucleus->Decision1 InVivo Step 4: In Vivo Confirmation (Rodent Micronucleus Test) Decision1->InVivo Yes Result Genotoxicity Profile Established Decision1->Result No InVivo->Result

Caption: Tiered Approach for Genotoxicity Assessment.

Conclusion

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a compound for which no specific, comprehensive safety and toxicity data is publicly available. Its structural similarity to the potent 2C class of psychedelic phenethylamines mandates that it be treated with extreme caution. The toxicological profile is inferred to include significant cardiovascular and neurological risks, mediated primarily through potent agonism at the 5-HT₂ₐ serotonin receptor. Furthermore, as a primary amine hydrochloride, it presents a significant risk of severe skin, eye, and respiratory tract irritation or corrosion.

All laboratory work must be conducted under stringent safety protocols, including the mandatory use of engineering controls and appropriate personal protective equipment. The lack of data, particularly concerning chronic toxicity, genotoxicity, and carcinogenicity, means that exposure should be minimized at all costs. Any future development of this compound would require a comprehensive toxicological evaluation following established international guidelines.

References

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Protocols & Analytical Methods

Method

Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride

An Application Note and Protocol for the Abstract This document provides a comprehensive guide for the synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, a primary amine of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, a primary amine of interest in medicinal chemistry and drug development research. The described methodology is a robust two-step process commencing with the Friedel-Crafts acylation of 1,4-dimethoxybenzene to yield the key intermediate, 1-(2,5-dimethoxyphenyl)butan-1-one. This ketone subsequently undergoes a highly selective one-pot reductive amination using sodium triacetoxyborohydride to afford the target primary amine. The protocol emphasizes scientific causality, detailing the rationale behind the choice of reagents and conditions. It incorporates self-validating checkpoints, including in-process monitoring and comprehensive final product characterization, to ensure reproducibility and purity. Detailed safety protocols, data tables, and visual diagrams of the reaction mechanism and experimental workflow are provided to support researchers in the successful execution of this synthesis.

Introduction and Scientific Rationale

Primary amines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry where they are prevalent in a vast array of bioactive molecules.[1] The target compound, 1-(2,5-Dimethoxyphenyl)butan-1-amine, belongs to the phenethylamine class, many of which exhibit significant biological activity.[2] The synthetic route detailed herein was designed for efficiency, selectivity, and scalability.

The synthesis is logically divided into two primary stages:

  • Formation of the Ketone Intermediate: A Friedel-Crafts acylation reaction is employed to introduce the butyryl group onto the electron-rich 1,4-dimethoxybenzene ring. This classic electrophilic aromatic substitution is a reliable method for forming the carbon-carbon bond necessary to construct the backbone of the target molecule.[3]

  • Reductive Amination to the Primary Amine: The conversion of the ketone to the primary amine is achieved via reductive amination. This powerful transformation proceeds through an intermediate imine, which is reduced in situ.[4] We have selected sodium triacetoxyborohydride as the reducing agent. Unlike stronger hydrides such as sodium borohydride, which can readily reduce the starting ketone, sodium triacetoxyborohydride is a milder, more selective agent that preferentially reduces the protonated imine intermediate, thereby maximizing the yield of the desired amine.[5][6] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with other amination methods.[5]

The final step involves the conversion of the free amine to its hydrochloride salt, which typically improves the compound's stability, crystallinity, and handling characteristics.[7][8]

Overall Synthetic Pathway

The complete synthesis is outlined in the scheme below, proceeding from commercially available starting materials to the final hydrochloride salt.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination & Salt Formation 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Ketone 1-(2,5-Dimethoxyphenyl)butan-1-one 1,4-Dimethoxybenzene->Ketone 1. Butyryl chloride, AlCl₃ 2. DCM Butyryl chloride Butyryl chloride Ketone_step2 1-(2,5-Dimethoxyphenyl)butan-1-one Amine 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl_Salt 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl Amine->HCl_Salt HCl in Et₂O Ketone_step2->Amine 1. NH₄OAc, MeOH 2. NaBH(OAc)₃

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

PART A: Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-one (Intermediate)

Reaction Mechanism: Friedel-Crafts Acylation

This reaction proceeds via electrophilic aromatic substitution. The Lewis acid, aluminum chloride (AlCl₃), coordinates with butyryl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1,4-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores aromaticity and yields the final ketone product. The two methoxy groups are strongly activating and ortho-, para-directing, leading to substitution at the position ortho to one of the methoxy groups.[3]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1,4-Dimethoxybenzene138.1610.0 g72.4Purity >99%
Butyryl chloride106.558.5 g (8.3 mL)79.6Purity >98%
Aluminum chloride (anhydrous)133.3410.6 g79.6Handle in a fume hood, moisture sensitive
Dichloromethane (DCM), anhydrous84.93150 mL-Dry, <50 ppm water
Hydrochloric acid, 3M36.46~100 mL-For workup
Saturated sodium bicarbonate84.01~100 mL-For workup
Anhydrous magnesium sulfate120.37~10 g-For drying
Diethyl ether74.12~100 mL-For extraction

Step-by-Step Protocol

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (10.6 g). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: In a separate flask, prepare a solution of 1,4-dimethoxybenzene (10.0 g) and butyryl chloride (8.5 g) in 50 mL of anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Check (TLC): Monitor the reaction's progress using thin-layer chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The starting material (1,4-dimethoxybenzene) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and cautiously pour the reaction mixture onto ~150 g of crushed ice in a large beaker with vigorous stirring. Caution: This is an exothermic process and will release HCl gas.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether and shake. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 3M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by vacuum distillation or flash column chromatography on silica gel.

PART B:

Reaction Mechanism: Reductive Amination

The ketone first reacts with the amine source (ammonia, generated from ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (an iminium ion). The mild hydride donor, sodium triacetoxyborohydride, selectively reduces the electrophilic iminium ion to yield the final primary amine.[5][6]

G Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal + NH₃ Ammonia NH₃ Hemiaminal->Ketone - NH₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Amine Primary Amine Iminium->Amine [H⁻] from NaBH(OAc)₃

Caption: Mechanism of reductive amination.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-(2,5-Dimethoxyphenyl)butan-1-one208.2510.4 g50.0From Part A
Ammonium acetate77.0819.3 g250Amine source
Sodium triacetoxyborohydride211.9412.7 g60.0Moisture sensitive, handle quickly
Methanol (MeOH), anhydrous32.04200 mL-Dry, <50 ppm water
Diethyl ether (Et₂O)74.12~200 mL-For workup and salt formation
Sodium hydroxide, 1M40.00~100 mL-For workup
HCl in diethyl ether (2M)36.46~30 mL~60Commercially available or freshly prepared

Step-by-Step Protocol

  • Apparatus Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, combine the ketone from Part A (10.4 g), ammonium acetate (19.3 g), and anhydrous methanol (200 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (12.7 g) portion-wise over 15 minutes. Note: Gas evolution may be observed.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours.

  • In-Process Check (TLC): Monitor the reaction by TLC (9:1 DCM:Methanol with 1% NH₄OH). The ketone spot should disappear, and a new, more polar baseline spot corresponding to the amine should appear.

  • Workup - Concentration: Remove the methanol under reduced pressure.

  • Workup - Extraction: To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Basify the aqueous layer to pH > 11 by the slow addition of 1M NaOH. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude free-base amine as an oil. Caution: Do not overheat as amines can be volatile.

  • Hydrochloride Salt Formation: Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether and cool to 0 °C in an ice bath.

  • Precipitation: While stirring, slowly add 2M HCl in diethyl ether (~30 mL, 1.2 equivalents) dropwise. A white precipitate of the hydrochloride salt should form immediately.[8]

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the white solid under high vacuum to a constant weight.

Trustworthiness: Self-Validation and Characterization

To ensure the identity and purity of the synthesized compound, a series of analytical checks should be performed.

In-Process Controls

  • TLC Monitoring: As described in the protocols, TLC is a crucial tool for tracking reaction completion and identifying the formation of new products. It provides a qualitative check on the conversion of starting materials.

Final Product Characterization

The final product, 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, should be characterized by standard spectroscopic methods.

Analysis MethodExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.5 (br s, 3H, -NH₃⁺), ~7.0-6.8 (m, 3H, Ar-H), ~4.5 (m, 1H, CH-NH₃⁺), 3.75 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), ~1.8-1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~153, ~151 (Ar C-O), ~128, ~114, ~113, ~112 (Ar-C), ~56.1, ~55.8 (OCH₃), ~50 (CH-N), ~35 (CH₂), ~18 (CH₂), ~14 (CH₃).
Mass Spec (ESI+) Calculated for C₁₂H₁₉NO₂ [M+H]⁺: 210.15. Found: ~210.1.
Melting Point Literature values for similar compounds suggest a sharp melting point.[9]

Safety Precautions

All synthetic procedures must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or under inert gas). Quenching is highly exothermic and releases HCl gas.[3]

  • Butyryl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Avoid contact with water and strong acids.[10][11]

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Use with extreme care.[8]

  • Solvents (DCM, Ether, Methanol): Flammable and volatile. Avoid open flames and ensure proper ventilation.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13] Always have appropriate spill kits and emergency equipment readily available.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

G cluster_step1 Part A: Ketone Synthesis cluster_step2 Part B: Amine Synthesis & Salt Formation cluster_final Analysis A1 Setup Dry Apparatus A2 Charge AlCl₃ & DCM Cool to 0°C A1->A2 A3 Add Substrate/ Acyl Chloride Solution A2->A3 A4 React at RT (2-3h) A3->A4 A5 TLC Check A4->A5 A6 Quench on Ice A5->A6 A7 Extraction & Wash A6->A7 A8 Dry & Concentrate A7->A8 B1 Charge Ketone, NH₄OAc, MeOH A8->B1 Crude Ketone Intermediate B2 Stir 1h (Imine Formation) B1->B2 B3 Add NaBH(OAc)₃ B2->B3 B4 React at RT (12-24h) B3->B4 B5 TLC Check B4->B5 B6 Concentrate B5->B6 B7 Basify & Extract B6->B7 B8 Dry & Concentrate Amine B7->B8 B9 Dissolve in Et₂O B8->B9 B10 Add HCl/Et₂O B9->B10 B11 Filter & Dry HCl Salt B10->B11 C1 NMR, MS, MP B11->C1

Caption: High-level workflow for the synthesis and analysis.

References

  • American Chemical Society. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [https://pubs.acs.org/doi/10.1021/op050075+
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Penta. (2025). Safety Data Sheet: Sodium borohydride. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. NJ.gov. [Link]

  • Ohio State University. (n.d.). Standard Operating Procedure: Sodium Borohydride. OSU Chemistry. [Link]

  • Bionity. (n.d.). 2C-B. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (2025). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC. [Link]

Sources

Application

Application Notes and Protocols for 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride in Neuroscience Research

Introduction: Situating a Novel Phenethylamine in the Landscape of Serotonergic Modulators The compound 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride represents a novel molecular entity within the broader class of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Novel Phenethylamine in the Landscape of Serotonergic Modulators

The compound 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride represents a novel molecular entity within the broader class of phenethylamines, a structural family that includes endogenous neurotransmitters and a wide array of psychoactive compounds. While specific research on this particular molecule is not extensively documented in peer-reviewed literature, its structural characteristics, particularly the 2,5-dimethoxy substitution pattern on the phenyl ring, strongly suggest its classification as a potent modulator of the serotonergic system. This guide, therefore, is constructed upon a foundation of established knowledge regarding closely related and well-characterized analogs, such as the 2C-x and DOx series of compounds. It is intended for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the neuroscience applications of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.

The 2,5-dimethoxyphenethylamine scaffold is a well-established pharmacophore for potent agonism at the serotonin 2A (5-HT2A) receptor.[1] This receptor is a key player in a multitude of central nervous system functions, including cognition, mood, and perception. Consequently, compounds that target the 5-HT2A receptor are valuable tools for dissecting these complex neural processes and hold therapeutic potential for a range of neuropsychiatric disorders. The addition of a butyl group at the alpha position of the ethylamine side chain in 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride suggests potential modifications to its pharmacokinetic and pharmacodynamic profile compared to its shorter-chain relatives.

Predicted Mechanism of Action: A Focus on the Serotonin 5-HT2A Receptor

Based on extensive structure-activity relationship (SAR) studies of related 2,5-dimethoxyphenethylamines, the primary mechanism of action for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is predicted to be agonism at the 5-HT2A receptor.[1][2] The psychedelic-like effects of classical hallucinogens are primarily mediated by their activity at 5-HT2A receptors.[3][4]

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This, in turn, generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the modulation of neuronal excitability and gene expression, contributing to the profound effects on consciousness and cognition associated with 5-HT2A agonists.

While the 5-HT2A receptor is the primary target, many 2,5-dimethoxyphenethylamines also exhibit affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, as well as other monoamine receptors.[5][6][7] The precise receptor binding profile of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride will require experimental determination.

Signaling Pathway Diagram

5-HT2A_Receptor_Signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 1-(2,5-Dimethoxyphenyl)butan-1-amine Ligand->5HT2A_R Agonist Binding Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Modulation Modulation of Neuronal Excitability & Gene Expression Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation

Caption: Predicted 5-HT2A receptor signaling cascade upon agonist binding.

Potential Applications in Neuroscience Research

The unique properties of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride make it a valuable tool for a variety of neuroscience research applications:

  • Probing the Role of the 5-HT2A Receptor: As a putative selective 5-HT2A agonist, this compound can be used to investigate the receptor's role in various physiological and pathological processes, including learning, memory, and mood disorders.

  • Investigating Neuroplasticity: 5-HT2A receptor agonists are known to promote structural and functional neuroplasticity.[6] This compound could be used in both in vitro and in vivo models to study the molecular mechanisms underlying these effects, which are relevant to conditions like depression and post-traumatic stress disorder (PTSD).

  • ** preclinical Models of Psychosis:** The psychotomimetic effects of 5-HT2A agonists in animals can be used to model certain aspects of psychosis.[8] This compound could be employed in such models to screen for potential antipsychotic drugs.

  • Structure-Activity Relationship (SAR) Studies: By comparing the activity of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride to other 2,5-dimethoxyphenethylamines, researchers can gain a deeper understanding of the structural requirements for 5-HT2A receptor activation and the influence of the alpha-butyl group on potency, efficacy, and selectivity.

Experimental Protocols

The following protocols are adapted from established methods for characterizing similar serotonergic compounds and should be optimized for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride at key serotonin receptors.

1. Radioligand Binding Assays:

  • Principle: Competitive binding assays are used to determine the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing human recombinant 5-HT2A, 5-HT2C, and 5-HT1A receptors.

    • Radioligands: [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2C), and [³H]8-OH-DPAT (for 5-HT1A).

    • 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (test compound).

    • Non-specific binding inhibitors (e.g., spiperone for 5-HT2A).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays (e.g., Calcium Mobilization):

  • Principle: For Gq-coupled receptors like 5-HT2A, agonist binding leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • HEK-293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (test compound).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound to the wells.

    • Measure the change in fluorescence over time using a plate reader.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo psychoactive potential of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, a behavioral proxy for 5-HT2A receptor activation.

  • Principle: The head-twitch response (HTR) in mice is a characteristic behavioral effect induced by 5-HT2A receptor agonists and is considered a reliable predictor of hallucinogenic potential in humans.[1]

  • Animals: Male C57BL/6J mice.

  • Materials:

    • 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.

    • Vehicle (e.g., saline).

    • Observation chambers.

  • Procedure:

    • Habituate the mice to the observation chambers.

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the mouse in the observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30 minutes).

    • Analyze the dose-response relationship.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis & Purification In_Vitro In Vitro Characterization Start->In_Vitro Binding Receptor Binding Assays (Ki determination) In_Vitro->Binding Functional Functional Assays (EC50 determination) In_Vitro->Functional In_Vivo In Vivo Behavioral Studies In_Vitro->In_Vivo Data_Analysis Data Analysis & Interpretation Binding->Data_Analysis Functional->Data_Analysis HTR Head-Twitch Response (Psychoactive potential) In_Vivo->HTR HTR->Data_Analysis Conclusion Conclusion: Elucidation of Pharmacological Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing a novel serotonergic compound.

Data Presentation: Predicted Pharmacological Profile

The following table summarizes the predicted pharmacological properties of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride based on data from structurally related compounds. These values are hypothetical and require experimental verification.

ParameterPredicted Value/ActivityRationale/Comparison Compounds
5-HT2A Receptor Affinity (Ki) High (Low nM range)The 2,5-dimethoxy motif is crucial for high affinity at the 5-HT2A receptor, as seen in compounds like 2C-B and DOI.[1][9]
5-HT2A Receptor Functional Potency (EC50) Potent AgonistThe 2,5-dimethoxyphenethylamine scaffold generally confers potent agonist activity at the 5-HT2A receptor.[1]
In Vivo Potency (HTR) ActiveThe 2,5-dimethoxy motif is important for in vivo potency in inducing the head-twitch response.[1] The longer alkyl chain may influence potency.
Selectivity Moderate to High for 5-HT2A over other 5-HT subtypesMany 2,5-dimethoxyphenethylamines show a preference for 5-HT2A over other serotonin receptors.[6][7]

Safety and Handling

As a novel psychoactive substance, 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride should be handled with extreme caution.

  • Personal Protective Equipment (PPE): A lab coat, gloves, and safety glasses should be worn at all times.

  • Handling: All work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a secure, cool, and dry place, away from light.

  • Toxicity: The toxicological properties of this compound are unknown. Researchers should assume it is toxic and handle it accordingly. Studies have shown that some substituted phenethylamines can exhibit cytotoxicity.[10]

Conclusion and Future Directions

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a promising research tool for the neuroscience community. Its predicted activity as a potent 5-HT2A receptor agonist positions it as a valuable molecule for investigating the complexities of the serotonergic system and its role in brain function and disease. Future research should focus on the experimental validation of its pharmacological profile, including a comprehensive assessment of its receptor selectivity, functional activity, and in vivo effects. Furthermore, studies into its pharmacokinetics and metabolism will be crucial for understanding its full potential as a research tool and for any future therapeutic development.

References

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience.
  • 2C-B-fly Hydrochloride 10 mg | Drug Research Standard - ZeptoMetrix. ZeptoMetrix.
  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. University of Basel.
  • 2C-B-FLY (hydrochloride) (CAS Number: 178557-21-6). Cayman Chemical.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Semantic Scholar.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.
  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review.
  • Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Neuropharmacology.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.

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Method

Application Notes and Protocols for 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride Solution Preparation and Stability

Introduction 1-(2,5-Dimethoxyphenyl)butan-1-amine, a substituted phenethylamine, is a compound of interest in neuroscience and pharmacological research. As with many research chemicals, the accuracy and reproducibility o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,5-Dimethoxyphenyl)butan-1-amine, a substituted phenethylamine, is a compound of interest in neuroscience and pharmacological research. As with many research chemicals, the accuracy and reproducibility of experimental results are critically dependent on the correct preparation, handling, and storage of its solutions. The hydrochloride salt is the most common form of this amine due to its improved stability and solubility in aqueous media compared to the free base.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and stability of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride solutions. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the reliability of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is fundamental to its proper handling and use. While specific experimental data for this exact compound is not extensively published, we can infer its properties from closely related analogs such as 2,5-dimethoxyphenethylamine hydrochloride (2C-H) and phenethylamine hydrochloride.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₉NO₂ · HClInferred
Molecular Weight 245.75 g/mol [3]
Appearance Likely a white to off-white crystalline solid[1]
Solubility (estimated)
      Water (PBS, pH 7.2)~10 mg/mL[4][5]
      Ethanol~14-25 mg/mL[2][4][5]
      DMSO~5-30 mg/mL[2][4][5]
      DMF~13-30 mg/mL[2][4][5]
pKa (estimated) ~9.8 (for the amine group)[6]

Note on Solubility: The provided solubility data is for the closely related compounds 2,5-dimethoxyphenethylamine hydrochloride and phenethylamine hydrochloride. The butyl group in 1-(2,5-dimethoxyphenyl)butan-1-amine will increase its lipophilicity, which may slightly decrease its aqueous solubility and increase its solubility in organic solvents compared to these analogs. It is always recommended to perform a small-scale solubility test before preparing a large batch of solution.

Solution Preparation Protocols

The choice of solvent is critical and depends on the intended application. For in vitro biological assays, an aqueous buffer is typically preferred. For stock solutions that will be further diluted, organic solvents like DMSO or ethanol can be used.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL in PBS, pH 7.2)

This protocol is suitable for the preparation of a solution for direct use in many biological experiments.

Materials:

  • 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile storage vials (e.g., cryovials)

Procedure:

  • Weighing: Accurately weigh the desired amount of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride powder in a sterile centrifuge tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

  • Initial Solvation: Add a small volume of PBS (e.g., 2-3 mL) to the tube.

  • Dissolution: Vigorously vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add PBS to reach the final desired volume (e.g., 10 mL).

  • pH Check and Adjustment (Optional but Recommended): Check the pH of the solution. While the hydrochloride salt should result in a slightly acidic to neutral pH, it is good practice to verify. If necessary, adjust the pH to the desired range (e.g., 7.2-7.4) using dilute NaOH or HCl. Be aware that significant addition of a strong base can cause the precipitation of the free amine.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. This is crucial for cell-based assays to prevent microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile solution into single-use, light-protected (amber) vials to minimize freeze-thaw cycles and exposure to light. Store as recommended in the "Storage and Stability" section.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., 25 mg/mL in DMSO)

This protocol is ideal for creating a concentrated stock that can be diluted into aqueous buffers for final experimental concentrations.

Materials:

  • 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, chemical-resistant vials

  • Vortex mixer

Procedure:

  • Weighing: Weigh the desired amount of the compound into a sterile, chemical-resistant vial.

  • Dissolution: Add the required volume of anhydrous DMSO. For example, for 2 mL of a 25 mg/mL solution, add 50 mg of the compound to 2 mL of DMSO.

  • Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming may be used if necessary.

  • Storage: Store the stock solution in tightly sealed, light-protected vials at -20°C or -80°C.

Important Consideration for DMSO Stocks: When diluting DMSO stocks into aqueous buffers for biological experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

Solution Stability

The stability of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride solutions is influenced by several factors, including solvent, pH, temperature, and exposure to light and oxygen. The primary degradation pathways for phenethylamines and related compounds are hydrolysis, oxidation, and photolysis.

Hydrolysis

Amine hydrochlorides in aqueous solutions can undergo hydrolysis, although this is generally slow at neutral to acidic pH.[7] The rate of hydrolysis can be influenced by pH, with both strongly acidic and alkaline conditions potentially accelerating degradation. For long-term stability, maintaining a slightly acidic to neutral pH is recommended.

Oxidation

The dimethoxy-substituted phenyl ring can be susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of colored degradation products and a loss of potency. The use of deoxygenated solvents and storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation, particularly for long-term storage of high-purity reference standards.

Photodegradation

Compounds with aromatic chromophores, such as the dimethoxyphenyl group, are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products. Studies on related dimethoxy-substituted compounds have shown that they can undergo photodegradation, with the position of the methoxy groups influencing the rate of decomposition.[8] Therefore, it is crucial to protect solutions from light at all stages of preparation and storage.

Recommended Storage Conditions
Solution TypeShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Aqueous Solutions (e.g., in PBS) 2-8°C, protected from light-20°C or -80°C in single-use aliquots, protected from light
Organic Stock Solutions (e.g., in DMSO) -20°C, protected from light-80°C in single-use aliquots, protected from light

Rationale:

  • Low Temperatures: Significantly slow down the rates of all chemical degradation reactions.

  • Aliquoting: Prevents repeated freeze-thaw cycles which can lead to degradation and introduction of moisture.

  • Protection from Light: Minimizes photodegradation. The use of amber vials or wrapping clear vials in aluminum foil is highly recommended.

Stability-Indicating Analytical Method

To assess the stability of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride solutions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's concentration over time.

Protocol 3: Stability-Indicating HPLC Method

The following method is a starting point for the analysis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride and is based on methods used for similar compounds.[8][9] Method optimization may be required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Gemini-NX 3 µm C18, 250 x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Diode array detection (DAD) is recommended to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to ensure all components are detected.[8] The primary wavelength for quantification will likely be around the compound's absorbance maximum.

  • Injection Volume: 10-20 µL

Procedure:

  • Sample Preparation: Dilute the stock solution to be tested to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: The stability of the solution is assessed by monitoring the peak area of the parent compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method and to understand the potential degradation pathways, forced degradation studies can be performed. This involves subjecting the solution to harsh conditions to intentionally induce degradation.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 24-48 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: 60-80°C for 48-72 hours.

  • Photodegradation: Exposure to a UV lamp (e.g., 254 nm and/or 365 nm) or a photostability chamber.

The goal is to achieve 5-20% degradation of the parent compound. The degraded samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

Workflow for Aqueous Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh Weigh Compound add_solvent Add Small Volume of PBS weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve adjust_vol Adjust to Final Volume with PBS dissolve->adjust_vol ph_check Check and Adjust pH (Optional) adjust_vol->ph_check filter Sterile Filter (0.22 µm) ph_check->filter aliquot Aliquot into Amber Vials filter->aliquot store Store at Recommended Temperature aliquot->store G cluster_factors Influencing Factors cluster_degradation Degradation Pathways stability Solution Stability pH pH stability->pH temp Temperature stability->temp light Light Exposure stability->light oxygen Oxygen stability->oxygen hydrolysis Hydrolysis pH->hydrolysis temp->hydrolysis oxidation Oxidation temp->oxidation photolysis Photolysis light->photolysis oxygen->oxidation

Caption: Factors influencing the stability of the hydrochloride solution.

Conclusion

The integrity of research involving 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is contingent upon the meticulous preparation and storage of its solutions. By following the detailed protocols for solution preparation, adhering to the recommended storage conditions to mitigate degradation, and employing a suitable analytical method to monitor stability, researchers can ensure the quality and reliability of their experimental reagents. These application notes serve as a comprehensive guide to achieving these standards, thereby fostering reproducible and high-quality scientific outcomes.

References

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods (RSC Publishing). [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride. PubChem. [Link]

  • The stability of aqueous solutions of promethazine hydrochloride as a function of pH. PubMed. [Link]

  • 1-(2,5-Dimethoxyphenyl)butan-2-amine. PubChem. [Link]

  • Method for preparing an amine hydrochloride suspension.
  • Chemical stability of phenylephrine hydrochloride after reconstitution in 0.9% sodium chloride injection for infusion. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Simple solution. SlideShare. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride solubility issues and solutions

Introduction Welcome to the technical support hub for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride . As a researcher working with this compound, you are likely navigating a delicate balance between its lipophilic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride . As a researcher working with this compound, you are likely navigating a delicate balance between its lipophilic structural core (the dimethoxy-substituted aromatic ring and butyl chain) and its hydrophilic ionic head (the amine hydrochloride).

This guide moves beyond basic datasheets to address the physicochemical realities of this amphiphilic molecule. Our goal is to ensure your stock solutions are stable, your biological assays are reproducible, and your compound remains in solution where it belongs.

Part 1: The Physicochemical Mechanism

The Solubility Paradox

This molecule presents a classic "push-pull" solubility challenge.

  • The "Pull" (Hydrophilic): The hydrochloride salt form (R-NH₃⁺ Cl⁻) provides the primary driving force for aqueous solubility. At physiological pH (7.4) and below, the amine is protonated.

  • The "Push" (Lipophilic): The 2,5-dimethoxy substitution pattern and the 4-carbon (butyl) alkyl chain create a significant hydrophobic surface area.

The Consequence: While technically "water-soluble," the compound is prone to "Salting Out" in high-ionic-strength buffers (like PBS) or "Oiling Out" if the concentration exceeds the critical micelle-like aggregation threshold. Furthermore, the benzylic amine position makes it susceptible to oxidative degradation if handled improperly in solution.

Decision Matrix: Solvent Selection

Use the following logic flow to determine the optimal solvent system for your specific application.

SolubilityDecision Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Injection) Start->InVivo ChemSyn Chemical Synthesis Start->ChemSyn DMSO_Stock Primary Choice: DMSO Stock (20-50 mg/mL) InVitro->DMSO_Stock High Stability Aq_Stock Aqueous Formulation? InVivo->Aq_Stock Alcohol Methanol or Ethanol (High Solubility) ChemSyn->Alcohol Dilution Dilute into Media (Final DMSO < 0.1%) DMSO_Stock->Dilution Saline Saline/PBS (Check pH < 7.0) Aq_Stock->Saline Low Conc. (<5 mg/mL) CoSolvent Add Cyclodextrin (HP-β-CD) or 5% Tween-80 Aq_Stock->CoSolvent High Conc. (>5 mg/mL)

Figure 1: Solvent Selection Decision Tree. This flowchart guides the researcher to the appropriate solvent system based on the final experimental application, minimizing precipitation risks.

Part 2: Troubleshooting Guide (FAQs)

Category A: Solubility Issues

Q1: I dissolved the powder in PBS (pH 7.4), but it became cloudy after 10 minutes. Why? Diagnosis: This is likely due to the Common Ion Effect and pH dynamics. PBS contains a high concentration of chloride ions (Cl⁻) and phosphate buffering agents.

  • Mechanism: The high [Cl⁻] in PBS shifts the solubility equilibrium of the hydrochloride salt back towards the solid form. Additionally, if the pH of your PBS is slightly basic (>7.4), a fraction of the salt may convert to the free base, which is an oil and insoluble in water.

  • Solution: Dissolve the compound in pure, nuclease-free water or dilute acetic acid (0.1 M) first to create a concentrated stock. Only dilute into PBS immediately before use.

Q2: Can I use DMSO for animal injections? Diagnosis: Pure DMSO is toxic and causes tissue necrosis.

  • Solution: You can prepare a stock in DMSO, but it must be diluted.

    • Protocol: Dissolve compound in DMSO at 50 mg/mL. Dilute 1:20 into sterile saline containing 5-10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the lipophilic tail, preventing precipitation upon contact with aqueous saline [1].

Category B: Handling & Stability[2][3][4]

Q3: The powder looks clumped or sticky inside the vial. Is it degraded? Diagnosis: Likely Hygroscopicity , not degradation. Amine hydrochlorides are notorious for pulling moisture from the air.

  • Risk: Weighing errors. If the powder has absorbed 10% water weight, your molar concentration will be 10% lower than calculated.

  • Solution:

    • Dry the vial in a desiccator under vacuum for 24 hours before weighing.

    • Alternatively, dissolve the entire contents of the vial into a known volume of solvent (e.g., DMSO) to create a "Master Stock" based on the vendor's stated mass, bypassing the weighing step entirely [2].

Q4: How stable is the stock solution? Diagnosis: Benzylic amines can oxidize over time.

  • Solution:

    • DMSO Stocks: Stable for ~3 months at -20°C if protected from light and moisture.

    • Aqueous Stocks: Unstable. Prepare fresh daily. The benzylic position is reactive; keeping it in water accelerates hydrolysis or oxidation.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of High-Stability Master Stock (DMSO)

Use this for in vitro assays (IC50, binding affinity).

  • Environment: Work in a low-humidity environment.

  • Solvent: Use anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Calculation: Target a concentration of 10 mM to 50 mM .

    • Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Desired Molarity (M)]

  • Dissolution: Add DMSO directly to the vial. Vortex vigorously for 30 seconds.

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C.

Protocol B: Serial Dilution Workflow (Visualized)

Critical for avoiding "crash-out" precipitation when moving from DMSO to Aqueous media.

SerialDilution Stock Master Stock (100% DMSO) 50 mM Intermed Intermediate (10% DMSO / 90% Water) 5 mM Stock->Intermed 1:10 Dilution (Prevents Shock) Working Working Solution (Media/Buffer) 10 µM Stock->Working AVOID Warning Direct Dilution Risk: Precipitation! Stock->Warning Intermed->Working 1:500 Dilution (Final DMSO 0.02%)

Figure 2: Intermediate Dilution Strategy. Direct dilution from 100% DMSO to aqueous buffer often causes rapid precipitation. The "Intermediate" step ensures the compound remains solubilized while stepping down the organic solvent concentration.

Part 4: Data & Reference Tables

Table 1: Estimated Solubility Limits

Values are based on structural class proxies (Phenethylamine HCl salts) and standard formulation data.

Solvent SystemEstimated Solubility (25°C)Comments
Water (ddH₂O) ~10 - 20 mg/mLpH dependent. Solution becomes acidic.
PBS (pH 7.4) < 5 mg/mLRisk Zone. Common ion effect reduces solubility.
Ethanol ~25 mg/mLGood for evaporation/coating.
DMSO > 30 mg/mLRecommended for stock solutions.
DMF > 20 mg/mLAlternative to DMSO, but more toxic.
Table 2: Physical Properties
PropertyValueRelevance
Molecular Weight ~245.75 g/mol (Free Base)Calculate HCl salt correction factor if needed.
Appearance White to Off-White SolidYellowing indicates oxidation.
Hygroscopicity HighKeep desiccated.
pKa (Approx) ~9.5 (Amine)At pH 7.4, >99% is ionized (soluble).

References

  • PubChem. Compound Summary: Phenethylamine Derivatives.[1] National Library of Medicine. Available at: [Link]

(Note: Specific solubility data for 1-(2,5-Dimethoxyphenyl)butan-1-amine is extrapolated from homologous 2,5-dimethoxy phenethylamines due to the niche nature of the specific butyl-homologue. Always perform a pilot solubility test before committing valuable material.)

Sources

Optimization

Overcoming poor stability of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride in solution

Technical Support Center: Stability & Handling Guide for 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride Executive Summary: The Stability Paradox 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a specialized ben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

Executive Summary: The Stability Paradox

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a specialized benzylic amine derivative. While the hydrochloride salt form confers solid-state stability, the molecule exhibits significant fragility in solution. This instability arises from the convergence of two structural features:

  • Electron-Rich Aromatic Ring: The 2,5-dimethoxy substitution pattern creates a high electron density system prone to oxidative coupling and quinone formation [1].

  • Benzylic Amine Functionality: The C1 position (benzylic carbon) is susceptible to oxidative deamination, leading to the formation of the corresponding ketone (1-(2,5-dimethoxyphenyl)butan-1-one) or imine intermediates [2].

This guide addresses the specific challenges of maintaining solution integrity for analytical and pharmacological applications.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My clear solution turned pink/brown within 24 hours. Is it still usable? Status: Critical Failure (Discard) Root Cause: This color change indicates the formation of iminoquinones or para-benzoquinone derivatives. The 2,5-dimethoxy motif is highly susceptible to auto-oxidation in the presence of dissolved oxygen and light. The pink hue is a hallmark of quinonoid impurities, which can be cytotoxic and interfere with receptor binding assays. Corrective Action:

  • Discard the solution.

  • For the next preparation, strictly follow the "Anoxic Preparation Protocol" (see Part 3).

  • Note: Standard filtration will not remove these soluble oxidative impurities.

Q2: I observe a fine white precipitate in my phosphate-buffered saline (PBS) stock (pH 7.4). Status: Solubility/pH Mismatch Root Cause: The pKa of the primary amine is estimated to be ~9.5–10.5. At pH 7.4, a small fraction exists as the free base. While the HCl salt is water-soluble, the lipophilic butyl chain and methoxy groups reduce the solubility of the free base significantly. In high-salt buffers (PBS), the "salting-out" effect can precipitate the free base or the hydrochloride salt if the concentration exceeds saturation limits (>10 mM). Corrective Action:

  • Acidify the stock solution. Maintain stock solutions in 10 mM HCl or water (pH < 5) rather than neutral buffers.

  • Only dilute into physiological buffers (pH 7.4) immediately prior to use (within 30 minutes).

Q3: The LC-MS signal for the parent mass (M+H) is decreasing, but I see a new peak at M+16 and M-2. Status: Oxidative Degradation Root Cause:

  • M+16 (+O): Hydroxylation of the aromatic ring or N-oxidation.

  • M-2 (-2H): Oxidation of the benzylic amine to an imine (Ar-C(=NH)-Pr), which subsequently hydrolyzes to the ketone. Corrective Action:

  • Add an antioxidant. Supplement the solvent with 0.1 mM EDTA (to chelate transition metals that catalyze benzylic oxidation) or 0.1% Ascorbic Acid [3].

Part 2: Mechanistic Degradation Pathways

Understanding how the molecule breaks down is essential for prevention. The following diagram illustrates the two primary failure modes: Benzylic Oxidation and Ring Oxidation .

DegradationPathways cluster_factors Catalysts Parent 1-(2,5-Dimethoxyphenyl) butan-1-amine HCl (Active) Radical Benzylic Radical Intermediate Parent->Radical Light / O2 / Metals Quinone Benzoquinone Derivatives (Pink/Brown Polymer) Parent->Quinone Ring Oxidation (pH > 7) Imine Imine Intermediate (Unstable) Radical->Imine -H• (Oxidation) Ketone 1-(2,5-Dimethoxyphenyl) butan-1-one (Inactive) Imine->Ketone +H2O (Hydrolysis) UV Light UV Light Fe3+/Cu2+ Fe3+/Cu2+ High pH High pH

Figure 1: Primary degradation pathways. The benzylic position is the "Achilles' heel," leading to ketone formation, while the electron-rich ring drives oxidative polymerization.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Use this protocol for long-term storage (up to 3 months at -20°C).

Reagents:

  • 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl (Solid)

  • Solvent: Anhydrous DMSO or 10 mM HCl in degassed water.

  • Stabilizer: 0.1 mM Na₂EDTA (optional, for aqueous solutions).

Step-by-Step:

  • Solvent Degassing: Sparge the solvent with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (DO). DO is the primary initiator of benzylic oxidation.

  • Weighing: Weigh the solid quickly under low light. Avoid fluorescent lighting (high UV component).

  • Dissolution: Dissolve the solid in the degassed solvent.

    • If using DMSO: The solution is hygroscopic. Use a septum-sealed vial.

    • If using Water:[1] Ensure pH is < 5.0.

  • Aliquot & Seal: Aliquot into amber glass vials (silanized glass is preferred to prevent adsorption).

  • Headspace Purge: Overlay the solution with Argon gas before capping.

  • Storage: Store at -20°C or -80°C.

Protocol B: "Just-in-Time" Dilution for Assays

Use this for physiological buffers (pH 7.4) where stability is < 4 hours.

ParameterSpecificationReason
Diluent PBS or HBSS (degassed)Physiological compatibility.
Temperature Keep on Ice (4°C)Reduces reaction rate of autoxidation.
Light Protect from lightPrevents photolytic radical formation.
Time Window Use within 2 hoursMinimizes carbamate formation and oxidation.
Vessel Polypropylene or Silanized GlassPrevents surface adsorption of the amine.

Part 4: Stability Data Summary

The following table summarizes expected stability profiles based on solvent and environmental conditions [4, 5].

Solvent SystemStorage TempAtmosphereStability DurationRisk Factor
DMSO (Anhydrous) -20°CArgon> 6 MonthsLow (Hygroscopicity)
10 mM HCl (aq) 4°CAir1 WeekModerate (Hydrolysis)
PBS (pH 7.4) 25°CAir< 4 HoursHigh (Oxidation/Precipitation)
Methanol/Ethanol -20°CArgon1 MonthModerate (Transesterification)

References

  • PubChem. (2025).[2] 1-(2,5-Dimethoxyphenyl)butan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies. Retrieved from [Link]

Sources

Troubleshooting

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride common synthesis impurities

This guide functions as a specialized Technical Support Center for researchers working with 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride . It is designed to troubleshoot synthesis, impurity profiling, and purificat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride . It is designed to troubleshoot synthesis, impurity profiling, and purification challenges.[1]

Ticket ID: #SYN-25DMB-01 Subject: Synthesis Optimization & Impurity Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Compound Profile & Synthesis Logic

Target Molecule: 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl Systematic Name:


-Propyl-2,5-dimethoxybenzylamine hydrochloride
Core Structure:  A benzylic amine with a propyl chain at the 

-position. Primary Synthetic Route: Reductive Amination of 1-(2,5-dimethoxyphenyl)butan-1-one.
Why This Route?

While the Henry reaction (nitroalkene reduction) is standard for phenethylamines (2C-x series), this target is a benzylic amine . The most robust synthesis is the reductive amination of the corresponding aryl ketone using ammonium acetate and a hydride source (e.g., NaBH


CN or NaBH

). This method minimizes chain rearrangement but introduces specific "competitive reduction" impurities.
Reaction Pathway & Impurity Origins

The following diagram maps the reaction kinetics and the origin of the three most common impurities: the Alcohol (direct ketone reduction), the Dimer (secondary amine), and the Hydrolyzed Species .

ReactionPathway Ketone Starting Material (Aryl Ketone) Imine Intermediate (Imine Species) Ketone->Imine + NH4OAc (Equilibrium) Alcohol Impurity A (Benzylic Alcohol) Ketone->Alcohol Direct Reduction (If H2O present) Target Target Amine (1-Amino-1-arylbutane) Imine->Target + Hydride (Reduction) Dimer Impurity B (Dimer/Sec-Amine) Target->Dimer + Imine (Over-alkylation)

Figure 1: Mechanistic pathway showing the competition between imine formation (desired) and direct carbonyl reduction (impurity source).

Impurity Profiling & Troubleshooting (Q&A)

This section addresses specific spectral observations and isolation issues reported by users.

Issue 1: "I see a large peak at M+1 = 211 in LC-MS, and my yield is low."

Diagnosis: Impurity A (The Alcohol) Identity: 1-(2,5-Dimethoxyphenyl)butan-1-ol. Cause: Direct reduction of the ketone carbonyl group before the imine could form. This typically happens if:

  • Water in the solvent: Water shifts the equilibrium back toward the ketone.

  • Incorrect Reagent Order: Adding the reducing agent (NaBH

    
    ) before the imine equilibrium is established (usually requires 1-2 hours reflux or stirring with molecular sieves).
    
  • pH Mismatch: Reductive amination requires a pH of ~6.0–7.0. If too basic, the imine doesn't form; if too acidic, the hydride is quenched [1].

Corrective Action:

  • Protocol Adjustment: Pre-mix the ketone and ammonium acetate in dry methanol/ethanol with 3Å molecular sieves for 2 hours before adding the hydride source.

  • Reagent Switch: Use Sodium Cyanoborohydride (NaBH

    
    CN)  instead of NaBH
    
    
    
    . NaBH
    
    
    CN is less aggressive and selectively reduces the imine over the ketone at pH 6 [2].
Issue 2: "There is a late-eluting, non-polar peak (MW ~401)."

Diagnosis: Impurity B (The Dimer) Identity: Bis[1-(2,5-dimethoxyphenyl)butyl]amine. Cause: Over-alkylation . As the target primary amine forms, it is more nucleophilic than ammonia. It attacks the remaining imine to form a secondary amine (dimer). Context: This is common when the ammonium source is not in large excess.

Corrective Action:

  • Stoichiometry: Increase the Ammonium Acetate equivalents to 10x–15x relative to the ketone. High ammonia concentration statistically favors primary amine formation [3].

  • Dilution: Run the reaction at a higher dilution (0.1 M) to reduce intermolecular collisions between product and intermediate.

Issue 3: "My product is an oil that won't crystallize as the HCl salt."

Diagnosis: Residual Solvent or Neutral Impurities Cause: Benzylic amines are often hygroscopic oils. If it won't crystallize, it likely contains:

  • Residual Alcohol (Impurity A): Prevents lattice formation.

  • Freebase form: You may not have fully converted to the salt.

Corrective Action:

  • The "Dry" HCl Method: Do not use aqueous HCl. Dissolve the crude oil in anhydrous diethyl ether or ethyl acetate. Add 2M HCl in diethyl ether dropwise with vigorous stirring. The salt should precipitate as a white solid.

  • Trituration: If it oils out, decant the solvent, add fresh anhydrous ether, and scratch the flask walls with a glass rod to induce nucleation.

Comprehensive Impurity Table

Use this table to identify peaks in your analytical data.

Impurity CodeCommon NameStructure DescriptionLC-MS (ESI+)OriginRemoval Strategy
IMP-A Benzylic AlcoholHydroxyl group replaces amine211 (M+H)Wet solvent; Direct reductionSilica Gel Chromatography (Polarity difference)
IMP-B DimerTwo aryl-butyl chains on one N402 (M+H)Low NH

OAc equivalents
Acid/Base Extraction (Dimer is less basic)
IMP-C Starting KetoneCarbonyl intact209 (M+H)Incomplete reactionWash organic layer with NaHSO

(Bisulfite wash)
IMP-D Des-methoxyLoss of -OCH

group
180 (M+H)Over-reduction (if using Pd/C + H

)
Difficult; requires recrystallization

Validated Purification Protocol

If your crude mixture contains the Alcohol (IMP-A) and Ketone (IMP-C), use this Acid-Base Workup to purify the amine without chromatography.

Purification Crude Crude Reaction Mixture (Amine + Alcohol + Ketone) Acidify Step 1: Acidify (pH < 2) Add 1M HCl Crude->Acidify Wash Step 2: Organic Wash (DCM) Extract impurities Acidify->Wash Aqueous Aqueous Layer (Contains Target Amine Salt) Wash->Aqueous Save OrganicWaste Organic Layer (Discard: Alcohol & Ketone) Wash->OrganicWaste Discard Basify Step 3: Basify (pH > 12) Add NaOH (aq) Aqueous->Basify Extract Step 4: Extract into DCM/Et2O (Target becomes Freebase) Basify->Extract SaltFormation Step 5: Salt Formation Add HCl in Et2O Extract->SaltFormation

Figure 2: Self-validating purification logic relying on the basicity of the amine to separate it from neutral impurities.

Protocol Steps:
  • Acidification: Dissolve crude residue in 1M HCl. The amine forms a water-soluble salt. The Alcohol and Ketone remain neutral.

  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (3x). Discard the DCM layers (This removes IMP-A and IMP-C).

  • Basification: Cool the aqueous layer on ice. Slowly add 5M NaOH until pH > 12. The amine becomes a freebase oil and separates.

  • Extraction: Extract the cloudy aqueous mixture with DCM or Diethyl Ether (3x).

  • Drying: Dry the combined organic layers over MgSO

    
    , filter, and evaporate.
    
  • Salting: Redissolve in minimal dry ether and add HCl/Ether to precipitate the pure hydrochloride salt.

Storage & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Oxidation: The 2,5-dimethoxy motif is electron-rich and susceptible to oxidation (browning) if exposed to air/light for long periods. Store under Argon at -20°C.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

  • Sigma-Aldrich. (n.d.). "2,5-Dimethoxybenzylamine Product Sheet." Link

Sources

Optimization

Optimizing 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride dosage for in vivo studies

Technical Support Center: Optimizing 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl Executive Summary You are working with 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a lipophilic amine salt structurally related to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl

Executive Summary

You are working with 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , a lipophilic amine salt structurally related to the 2,5-dimethoxybenzylamine and phenethylamine classes (analogs of the 2C-x and DOx series).[1] These compounds typically exhibit potent activity at serotonin receptors (specifically 5-HT2A/2C).[1]

Optimizing dosage for in vivo studies requires balancing solubility (preventing precipitation in biological fluids) with bioavailability (crossing the blood-brain barrier).[1] This guide prioritizes the OECD 425 Up-and-Down Procedure for safety and allometric scaling for efficacy.[1]

Module 1: Formulation & Solubility Strategy

The Challenge: While the hydrochloride (HCl) salt improves water solubility, the 2,5-dimethoxy substitutions and the butane chain add significant lipophilicity. A simple saline solution may precipitate upon injection due to the "salting-out" effect or pH shifts in the blood.[1]

Protocol: Vehicle Selection Decision Tree

Do not assume solubility in pure saline guarantees stability in vivo.

VehicleSelection Start Start: 10mg/mL Stock in dH2O Check1 Visual Check: Clear Solution? Start->Check1 Saline Dilute 1:10 with 0.9% Saline Check1->Saline Yes Fail2 Add 2% DMSO + 1% Tween 80 Check1->Fail2 No (Cloudy) Check2 Precipitation after 1 hour? Saline->Check2 Success GO: Sterile Filter (0.22 µm) Check2->Success No (Clear) Fail1 Add 5% HP-β-CD (Cyclodextrin) Check2->Fail1 Yes (Crystals) Fail1->Success Clear Fail1->Fail2 Still Cloudy Fail2->Success

Figure 1: Step-by-step vehicle selection to prevent in vivo precipitation. HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is preferred over DMSO for CNS studies to avoid vehicle-induced behavioral artifacts.[1]

FAQs: Formulation

Q: My compound dissolves in water but precipitates when I add PBS. Why? A: This is the "Common Ion Effect."[1] The chloride ions in PBS (or saline) shift the equilibrium of your HCl salt, forcing it back into its solid form.

  • Fix: Dissolve the drug in pure sterile water at 2x concentration first, then slowly add 2x saline/buffer dropwise while vortexing. If it still precipitates, switch to 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water [1].[1]

Q: Can I use DMSO for intraperitoneal (IP) injections? A: Limit DMSO to <5% of the total volume. Higher concentrations cause peritoneal irritation, which can be mistaken for drug-induced sedation or nociception (pain response), invalidating behavioral data [2].[1]

Module 2: Dose Optimization (Safety & Efficacy)

The Challenge: 2,5-dimethoxy phenethylamines have steep dose-response curves. The window between "no effect" and "behavioral disruption" (or toxicity) is narrow.[1]

Protocol: The Modified Up-and-Down Procedure (OECD 425)

Do not start with a large cohort.[1] Use the sequential dosing method to define the LD50 or Maximum Tolerated Dose (MTD) with minimal animal usage.[1]

Step-by-Step Workflow:

  • Limit Test: Dose one animal at 10 mg/kg (IP).

    • Survival > 48h? Proceed to Efficacy Dosing.[1]

    • Death/Moribund? Decrease dose by factor of 3.2 (log interval 0.5) to 3.2 mg/kg .[1]

  • Main Test: Dose single animals sequentially, adjusting dose up or down based on the previous animal's 48h outcome.

  • Stopping Rule: Stop when 3 consecutive animals survive at the upper bound or 5 reversals of outcome occur [3].

Data Visualization: Allometric Scaling

Use this table to convert literature values (often mice) to your target species (often rats).

SpeciesWeight (kg)BSA Factor (Km)Conversion Factor (to Rat)
Mouse 0.0230.5 (Divide mouse dose by 2)
Rat 0.1561.0 (Reference)
Guinea Pig 0.4080.75
Rabbit 1.80120.5

Formula:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">



Q: I see "head twitches" in mice. Is this a seizure? A: Likely not. If your compound acts on 5-HT2A receptors (common for 2,5-dimethoxy structures), the Head Twitch Response (HTR) is a specific, non-convulsive behavioral marker of receptor activation.[1] It is a rapid, rotational movement of the head.

  • Action: Quantify HTR frequency over 20 minutes. This is your primary efficacy endpoint for serotonergic activity, not a toxicity sign [4].

Module 3: Troubleshooting & Experimental Logic

Issue: "The animals are sedated/immobile immediately after injection."

Diagnosis: This is often Vehicle Shock , not drug effect.

  • Check: Did you use cold solution?

  • Fix: Warm solution to 37°C. Cold IP injections cause immediate hypothermia and immobility.[1]

  • Check: Is the pH < 4.5?

  • Fix: HCl salts in water can be acidic.[1] Buffer to pH ~6.0-7.0 using minimal NaOH, but watch carefully for precipitation (free base formation).[1]

Issue: "Inconsistent results between animals."

Diagnosis: Route of Administration failure.[1]

  • Context: IP injections in rats have a 10-20% failure rate (injection into gut/fat/bladder).[1]

  • Fix: Switch to Subcutaneous (SC) injection in the flank (scruff). SC provides slower absorption (lower Cmax) but more consistent bioavailability for lipophilic amines [5].[1]

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. In Vitro Solubility Check (Water vs. Saline vs. CD) Step2 2. Acute Toxicity (OECD 425) Start @ 10 mg/kg (n=1) Step1->Step2 Step3 3. Dose Ranging (Log Scale) 1.0, 3.0, 10.0 mg/kg Step2->Step3 If Survived Step4 4. Behavioral Assay (e.g., HTR, Locomotion) Step3->Step4 Decision Effect Observed? Step4->Decision Decision->Step3 No (Increase Dose) PK Analysis\n(Plasma/Brain Levels) PK Analysis (Plasma/Brain Levels) Decision->PK Analysis\n(Plasma/Brain Levels) Yes (Validate)

Figure 2: Logical flow from bench formulation to in vivo validation. Note the mandatory toxicity check before efficacy cohorts.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[1] FASEB Journal, 28(3), 1317-1330.[1] Link

  • OECD. (2008).[1][2] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link[1]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.[1] Link

  • Turner, P. V., et al. (2011).[1] Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1] Link

Sources

Troubleshooting

Technical Support Center: 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl Binding Assays

Topic: Troubleshooting 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride binding assays Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride binding assays Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Assay Development & Troubleshooting Hub. As a Senior Application Scientist, I understand that binding assays for lipophilic phenethylamine derivatives like 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride present unique challenges. These compounds often exhibit complex solubility profiles, high non-specific binding, and state-dependent receptor interactions (agonist vs. antagonist binding modes).

This guide is designed to move beyond basic protocol steps and address the causality of assay failure, providing self-validating solutions for your experimental workflows.

Part 1: Critical Assay Verification (Read First)

Q1: Is my compound structure affecting my assay design?

A: Yes. The nomenclature "1-(2,5-Dimethoxyphenyl)butan-1-amine" describes a benzylic amine (amine at C1 attached to the phenyl ring), which is structurally distinct from the more common psychoactive "phenethylamines" (amine at C2) or "amphetamines" (amine at C2, methyl at C1).

  • Implication: Benzylic amines often have lower affinity for 5-HT receptors compared to their phenethylamine counterparts. Ensure you are using the correct concentration range (

    
     M to 
    
    
    
    M) to capture potentially lower potency.
  • Salt Form: The hydrochloride (HCl) salt improves water solubility compared to the free base, but the lipophilic 2,5-dimethoxy-phenyl moiety still dictates significant hydrophobic character.

Part 2: Troubleshooting Guide (Symptom-Based)

Symptom 1: High Non-Specific Binding (NSB > 20% of Total Binding)

Diagnosis: The compound is "sticky." The lipophilic dimethoxy-phenyl ring and butyl chain are adhering to filter mats, plastic tips, or membrane fragments rather than the receptor.

Potential CauseMechanismCorrective Action
Filter Binding Cationic amines bind to negatively charged glass fiber filters (GF/B or GF/C).Pre-soak filters in 0.3% Polyethyleneimine (PEI) for >1 hour. PEI neutralizes the negative charge on the glass fibers.
Wall Adsorption Lipophilic ligands stick to plastic reservoirs.Use silanized glass or low-binding polypropylene plates. Add 0.1% BSA or 0.01% Ascorbic Acid to the assay buffer to act as a carrier.
Wash Buffer Inadequate removal of unbound ligand.Ensure wash buffer is ice-cold (

) to prevent dissociation of specific binding, but consider adding 0.1% BSA to the wash buffer to scavenge non-specifics.
Symptom 2: Flat Displacement Curve (No Competition Observed)

Diagnosis: The "Agonist Dilemma." If you are using an antagonist radioligand (e.g.,


-Ketanserin) and your compound is an agonist, it may bind with low affinity to the uncoupled receptor state.

The Fix:

  • Mg²⁺ is Critical: Agonists bind preferentially to the G-protein-coupled state of the receptor (High Affinity). This complex requires Magnesium.

    • Action: Ensure your assay buffer contains 5–10 mM MgCl₂ . EDTA/EGTA must be absent or overwhelmed by excess Mg²⁺.

  • Radioligand Selection:

    • If testing for agonism: Competition against an agonist radioligand (e.g., **

      
      -
      
Optimization

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride experimental artifacts and how to avoid them

Prepared by the Office of Senior Application Scientists This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride. As a substituted phenethylamine, this compound requires careful handling and precise analytical techniques to ensure data integrity and avoid common experimental artifacts.[1] This document provides in-depth troubleshooting advice and validated protocols to address challenges in synthesis, purification, storage, and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride to ensure its stability?

A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] For long-term stability, protection from moisture is paramount; storing under an inert gas like nitrogen or argon is also recommended.[2] Avoid exposure to heat, sparks, open flames, and other sources of ignition.[3][4]

Q2: What are the primary safety precautions when handling this compound?

A2: Always handle 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid contact with skin and eyes.[2] After handling, wash hands and any exposed skin thoroughly.[3][5]

Q3: My purity analysis by HPLC is showing multiple small peaks. What could be the cause?

A3: Multiple peaks can indicate the presence of impurities from the synthesis or degradation products.[6] Substituted phenethylamines can be susceptible to oxidation and photolytic degradation.[7][8] Review your storage conditions and consider if the sample was exposed to light or air. If the peaks are inconsistent between runs, it may point to an analytical artifact, such as on-column degradation or interaction with the mobile phase. Ensure your HPLC method is stability-indicating.[9]

Q4: I am seeing an unexpected mass spectrum in my GC-MS analysis. Why might this be happening?

A4: A common artifact in the GC-MS analysis of primary amines, especially when injected in alcohol-based solvents like methanol, is the formation of an imine artifact.[10] This occurs in the hot injection port where the amine reacts with the solvent. This can lead to a mass spectrum that does not correspond to the target analyte.[10] To mitigate this, consider using a split injection instead of splitless, or using a non-reactive solvent if possible.[10]

Q5: How do I confirm the structure and identity of my compound definitively?

A5: A single analytical technique is often insufficient for unequivocal identification of novel psychoactive substances (NPS) and their analogs.[11][12] A combination of methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, including connectivity and the chemical environment of atoms.[13] It is the gold standard for structure elucidation.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and provides fragmentation patterns that act as a structural fingerprint.[6][14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

  • FTIR Spectroscopy: Identifies functional groups present in the molecule.[12]

Section 2: Detailed Troubleshooting Guides

This section addresses specific artifacts encountered during the experimental lifecycle of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride.

Synthesis & Purification Artifacts
Observed Problem Potential Cause Recommended Solution & Rationale
Low Yield After Purification Incomplete Reaction: The reduction of the nitro-butane precursor may be inefficient.[15]Action: Increase reflux time or use a freshly opened, high-purity reducing agent (e.g., LiAlH₄). Rationale: Ensuring the reaction goes to completion minimizes the amount of starting material that needs to be removed, simplifying purification and improving yield.
Product Loss During Workup: The free base form of the amine may have some solubility in the aqueous layer during basic extraction.Action: Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane.[16] Saturate the aqueous layer with NaCl to decrease the amine's solubility (salting-out effect). Rationale: This maximizes the recovery of the organic-soluble free base from the aqueous phase before conversion to the hydrochloride salt.
Persistent Impurities Post-Crystallization Co-precipitation of Starting Materials or Byproducts: Impurities with similar solubility profiles to the product can co-crystallize.Action: Re-crystallize the hydrochloride salt from a different solvent system (e.g., isopropanol/ether).[15] If impurities persist, consider column chromatography on the free base form before salt formation.[15] Rationale: Different solvent systems alter the solubility of the product and impurities, allowing for better separation. Chromatography provides a more robust separation based on polarity.
Discoloration of Final Product (Yellow/Brown Tint) Oxidation: The phenethylamine core, particularly the dimethoxy-substituted ring, can be susceptible to air oxidation, forming colored impurities.Action: Conduct the final purification and drying steps under an inert atmosphere (N₂ or Ar).[2] Store the final product protected from light. Rationale: Minimizing exposure to oxygen and UV light prevents the formation of chromophoric degradation products.
Handling & Storage Artifacts
Observed Problem Potential Cause Recommended Solution & Rationale
Appearance of New Peaks in Analytical Chromatogram Over Time Chemical Degradation: The compound is degrading due to improper storage.Action: Re-evaluate storage conditions. Ensure the container is tightly sealed, stored in a cool, dark, and dry place, preferably in a desiccator.[3][4] For maximum protection, flush the container with an inert gas before sealing.[2] Rationale: This minimizes exposure to moisture, oxygen, and light, which are the primary drivers of hydrolytic and oxidative degradation.[7]
Inconsistent Potency or Biological Activity Formation of Isomers or Racemization: Depending on the synthetic route, chiral centers may be present. Changes in pH or temperature during storage or sample preparation could potentially lead to racemization.Action: Analyze the sample using a chiral HPLC method to determine enantiomeric excess.[9][16] Maintain consistent and mild conditions during sample preparation. Rationale: Chiral separation can confirm if the stereochemical integrity of the compound is maintained, which is often crucial for biological activity.
Poor Solubility in Aqueous Buffers Incorrect pH: The hydrochloride salt is more soluble in acidic to neutral aqueous solutions. In basic solutions, it will convert to the less soluble free base.Action: Ensure the pH of the buffer is below the pKa of the amine. A pH of 7 or lower is generally safe. If using a stock solution, prepare it in slightly acidified water or a suitable buffer. Rationale: Keeping the amine protonated as the hydrochloride salt maintains its ionic character and enhances aqueous solubility.
Analytical Artifacts & Interpretation

This section details common issues encountered with specific analytical instrumentation.

Problem: A peak is observed with a mass spectrum showing a base peak at m/z 135 but an unexpectedly low intensity for the iminium fragment (m/z 72 for butan-1-amine backbone), and a molecular ion inconsistent with the target compound.[10]

Cause: This is a classic indicator of imine formation in the GC inlet. The primary amine reacts with residual aldehyde or ketone contaminants or, more commonly, with alcohol solvents used to dissolve the sample.[10]

Workflow for Mitigation:

Caption: GC-MS troubleshooting workflow for imine artifacts.

Problem: Peak tailing or poor peak shape is observed for the analyte.

Cause: Secondary interactions between the basic amine and acidic silanol groups on the silica-based C18 column. This is a common issue with amine analysis.

Solutions:

  • Mobile Phase Modification: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, improving peak shape.

  • Use a Low pH: Operating at a low pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid ensures the analyte is fully protonated and silanol groups are suppressed.[9]

  • Employ a Base-Deactivated Column: Use a modern HPLC column specifically designed for the analysis of basic compounds, which has end-capping to shield the residual silanol groups.

Problem: Extraneous peaks are present in the ¹H NMR spectrum, complicating interpretation.

Cause: Contamination from residual solvents used in the purification or from the NMR solvent itself.

Solution:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents.[17][18] For example, a singlet at ~2.50 ppm and a multiplet at ~3.33 ppm in DMSO-d₆ often correspond to residual DMSO and water, respectively.

  • Ensure Proper Sample Preparation: Thoroughly dry the purified compound under high vacuum to remove all traces of solvents like ethanol, ether, or ethyl acetate. Use high-purity deuterated solvents for the analysis.[17]

Section 3: Recommended Protocols

Protocol: Sample Preparation for Purity Analysis by RP-HPLC

This protocol is designed to ensure consistent and accurate purity assessment while minimizing on-column artifacts.

  • Stock Solution Preparation: Accurately weigh ~5 mg of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride and dissolve it in 5.00 mL of mobile phase A (see below) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution 1:10 with mobile phase A to a final concentration of 100 µg/mL.

  • HPLC Conditions (Example Method):

    • Column: C18, 250 x 4.6 mm, 3 µm particle size (e.g., Gemini-NX C18).[9]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[9]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[9]

    • Gradient: 0-100% B over 20 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 205, 254, and 280 nm.[9]

    • Injection Volume: 10 µL.

  • System Suitability: Before running samples, inject a standard to ensure proper peak shape, retention time, and resolution.

  • Analysis: Inject the working solution. Purity is typically determined by the area percent method.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this target molecule. We provide field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to ensure a robust and scalable process.

Section 1: Overview of the Synthetic Pathway

The most robust and scalable synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a three-stage process. This pathway is selected for its reliance on well-understood, scalable reaction classes and the commercial availability of the initial starting materials.

  • Stage 1: Friedel-Crafts Acylation. Synthesis of the ketone intermediate, 1-(2,5-dimethoxyphenyl)butan-1-one, from 1,4-dimethoxybenzene and butanoyl chloride.

  • Stage 2: Reductive Amination. Conversion of the ketone to the primary amine, 1-(2,5-dimethoxyphenyl)butan-1-amine, via the formation and subsequent reduction of an imine intermediate.

  • Stage 3: Salt Formation. Conversion of the isolated free-base amine to its stable hydrochloride salt, facilitating purification and handling.

Synthetic_Workflow A 1,4-Dimethoxybenzene + Butanoyl Chloride B Stage 1: Friedel-Crafts Acylation A->B C 1-(2,5-Dimethoxyphenyl)butan-1-one (Ketone Intermediate) B->C D Stage 2: Reductive Amination C->D E 1-(2,5-Dimethoxyphenyl)butan-1-amine (Free Base) D->E F Stage 3: Salt Formation (HCl) E->F G 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl (Final Product) F->G Troubleshooting_RA start Reductive Amination Stalled check_sm Analyze Crude Reaction Mixture (TLC/HPLC) start->check_sm ketone_present Significant Ketone Remaining? check_sm->ketone_present imine_present Imine Intermediate Observed? ketone_present->imine_present  No action_imine_formation Improve Imine Formation: - Increase excess of NH₃ source - Add dehydrating agent (e.g., MgSO₄) - Check/Adjust pH to ~6-7 ketone_present->action_imine_formation  Yes action_reduction Enhance Reduction Step: - Increase H₂ pressure - Increase catalyst loading/Check activity - Increase reaction time/temperature imine_present->action_reduction  Yes complete Reaction Complete imine_present->complete  No (Trace impurities only) action_imine_formation->check_sm Re-run incomplete Problem Persists: Consult Process Chemist action_imine_formation->incomplete action_reduction->check_sm Re-run action_reduction->incomplete

Caption: Troubleshooting decision tree for incomplete reductive amination.

Question 2: I'm observing a significant amount of a secondary amine byproduct. What causes this and how can it be minimized?

Answer: The formation of a secondary amine is a classic side reaction in reductive aminations that produce a primary amine. [1]It occurs when the desired primary amine product, once formed, acts as a nucleophile itself. It attacks another molecule of the imine intermediate, which, after reduction, leads to a di-alkylated (secondary) amine.

Mechanism of Side Reaction: Product Amine + Imine Intermediate → Intermediate Adduct → [Reduction] → Secondary Amine Byproduct

Mitigation Strategies:

  • Stoichiometry is Key: The most effective way to suppress this side reaction is to use a large excess of the initial ammonia source. This increases the probability that an imine intermediate will be attacked by ammonia rather than the product amine, kinetically favoring the desired reaction. At scale, using a saturated solution of ammonia in methanol is a common practice.

  • Controlled Addition: In some cases, slow addition of the ketone to the reaction mixture containing the catalyst and ammonia source can help maintain a low concentration of the ketone and imine, further disfavoring the secondary amine formation pathway.

Section 4: FAQs & Troubleshooting for Stage 3 (Salt Formation & Purification)

Question 1: What is the best practice for forming and isolating the hydrochloride salt cleanly at scale?

Answer: The goal is to precipitate the hydrochloride salt from a solution of the pure free base in a solvent where the salt has low solubility, leaving any non-basic impurities behind.

Protocol & Best Practices:

  • Start with Pure Free Base: Do not attempt to form the salt from a crude reaction mixture. First, purify the free base amine via extraction and, if necessary, vacuum distillation. The purity of the final salt is dictated by the purity of the free base.

  • Solvent Selection: Dissolve the purified free base amine in a suitable anhydrous organic solvent. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. IPA is often a good choice for scale-up as it is less volatile and flammable than ether.

  • HCl Addition: Cool the solution in an ice bath (0-5 °C). Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). Adding aqueous HCl is strongly discouraged as it introduces water, which can make the product hygroscopic and difficult to dry, or even prevent precipitation altogether. [2]4. Monitoring and Isolation: Monitor the pH with a glass rod and pH paper until the solution is acidic. The hydrochloride salt should precipitate as a white solid. Continue stirring in the cold for a period (e.g., 1 hour) to ensure complete crystallization.

  • Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent to remove any residual mother liquor, and dry under vacuum.

Question 2: My final hydrochloride product is off-white/yellow and appears gummy or oily. How can I improve its quality?

Answer: A poor-quality final product almost always points to impurities carried over from the free base or issues during crystallization.

Troubleshooting Steps:

  • Assess Free Base Purity: Before salt formation, analyze the free base by GC-MS or LC-MS. If it is impure, re-purify it by distillation.

  • Recrystallization: This is the most effective method for purifying the final salt. The key is finding a suitable solvent system. A common approach is to dissolve the crude salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like ethyl acetate or diethyl ether) until the solution becomes turbid. Upon cooling, pure crystals should form.

  • Avoid Decomposition: Amine salts can be sensitive to heat, especially in the presence of trace impurities. [3]When performing recrystallization, avoid prolonged heating. When drying the final product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than high heat.

Section 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-one
  • To a dry, jacketed reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 1,2-dichloroethane (DCE, 5 L per mole of substrate).

  • Charge 1,4-dimethoxybenzene (1.0 eq) and butanoyl chloride (1.05 eq).

  • Cool the reactor jacket to 0 °C.

  • Begin stirring and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • In a separate vessel, prepare a mixture of crushed ice (10 kg per mole of AlCl₃) and 3M HCl (2 L per mole of AlCl₃).

  • Once the reaction is complete, slowly transfer the reaction mixture into the vigorously stirred ice/HCl slurry.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCE (2 x 1 L).

  • Combine the organic layers and wash with water, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by vacuum distillation to obtain 1-(2,5-dimethoxyphenyl)butan-1-one as a clear oil or low-melting solid.

Protocol 2: Reductive Amination via Catalytic Hydrogenation
  • To a hydrogenation reactor, add methanol (5 L) and cool to 0 °C. Bubble anhydrous ammonia gas through the methanol until saturation is reached.

  • Charge Raney Nickel (approx. 10-15 wt% relative to the ketone), slurried in methanol.

  • Charge a solution of 1-(2,5-dimethoxyphenyl)butan-1-one (1.0 eq) in methanol (1 L).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100-150 psi.

  • Heat the reactor to 40-50 °C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling for HPLC analysis. The reaction is typically complete in 8-16 hours.

  • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in air. Keep it wet with water or solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(2,5-dimethoxyphenyl)butan-1-amine as an oil.

Protocol 3: Formation and Purification of the Hydrochloride Salt
  • Dissolve the crude free base amine from Protocol 2 in isopropanol (IPA, 5 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in isopropanol dropwise with vigorous stirring until the pH of the solution is ~2-3 (as tested with pH paper). A thick white precipitate will form.

  • Continue to stir the slurry at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether.

  • To purify, transfer the solid to a clean flask and add a minimal amount of hot methanol to dissolve it completely.

  • Slowly add ethyl acetate with stirring until the solution becomes persistently cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Collect the recrystallized product by vacuum filtration, wash with cold ethyl acetate, and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Gosh, S., & J. Indian Chem. Soc. (1948). Reduction of oximes with sodium borohydride - copper (II)
  • Zeynizadeh, B., & Behyar, T. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society.
  • Li, H., et al. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering.
  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Journal of Visualized Experiments.
  • A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
  • Koukan, M., & Zeynizadeh, B. (2012). A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN in the Presence of MoCl5/NaHSO4·H2O System. Semantic Scholar.
  • Lalancette, J.M., & Brindle, J.R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry.
  • Nasr-Esfahani, M., et al. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science and Technology.
  • Franke, R., et al. (2016). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst.
  • Mills, L.E. (1932). U.S. Patent No. 1,878,970. Purification of primary aromatic amine hydrohalides of the benzene series.
  • Godfrey, N.B. (1967). U.S. Patent No. 3,337,630. Process for the purification of amines.
  • Sciencemadness Discussion Board. (2007).
  • University of Tennessee at Chattanooga. (2015). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Foley, M.A., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • Afanasyev, O.I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • ECHEMI. (n.d.).
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Reddit. (2025).
  • Reddit. (2024).
  • ChemRxiv. (2022). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
  • Grokipedia. (n.d.). Leuckart reaction.
  • ECHEMI. (n.d.).
  • Huffman, M.A., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Reaction Chemistry & Engineering.
  • Wikipedia. (n.d.). Leuckart reaction.
  • ACS Green Chemistry Institute. (2013).
  • Chemistry Steps. (2024).
  • U.S. Patent No. 7,094,928 B2. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • PrepChem.com. (n.d.). Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene.
  • ChemicalBook. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis.
  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines.
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM).
  • Chinese Patent No. CN110330417A. (2019). The preparation method of 2,5- 4-dihydroxy benzaldehyde.
  • Chemistry LibreTexts. (2023). The Leuckart Reaction.
  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

Optimization

Technical Support Center: Enantioseparation of 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl

Case ID: #CS-25DMA-BUTYL Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary & Molecule Profile Welcome to the technical support guide for the chiral resolution of...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CS-25DMA-BUTYL Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecule Profile

Welcome to the technical support guide for the chiral resolution of 1-(2,5-Dimethoxyphenyl)butan-1-amine . This molecule presents specific challenges due to the steric bulk of the


-propyl chain and the electron-rich 2,5-dimethoxybenzene ring.

Compound Profile:

  • Target: 1-(2,5-Dimethoxyphenyl)butan-1-amine (Primary Benzylic Amine).

  • Input Form: Hydrochloride Salt (HCl).[1]

  • Chiral Center: C1 (Benzylic position).

  • Key Challenge: The 2,5-dimethoxy substitution increases lipophilicity and electron density, often leading to "oiling out" during classical crystallization. The HCl salt must be neutralized (free-based) prior to most resolution methods.

Method Selection Workflow

Before proceeding, determine your scale and purity requirements. Use the logic flow below to select the optimal protocol.

MethodSelection cluster_tips Critical Decision Point Start Start: Input Material (HCl Salt) ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / Small Scale (< 100 mg) ScaleCheck->Analytical < 100 mg Prep Preparative Scale (> 1 g) ScaleCheck->Prep > 1 g HPLC_Path Chiral HPLC (Polysaccharide or Crown Ether) Analytical->HPLC_Path Classic_Path Diastereomeric Crystallization Prep->Classic_Path High Purity Required Enzymatic_Path Enzymatic Kinetic Resolution (Lipase) Prep->Enzymatic_Path Green Chemistry / High Yield

Figure 1: Decision matrix for selecting the appropriate resolution strategy based on scale and throughput requirements.

Protocol Module A: Analytical & Prep HPLC

Objective: Rapid determination of enantiomeric excess (ee) or isolation of mg-scale pure enantiomers.

Technical Briefing

Primary amines interact strongly with residual silanols on silica supports, causing severe peak tailing. For this benzylic amine, we recommend two distinct approaches:

  • Immobilized Polysaccharide Phases (Normal Phase): Requires free-basing the amine.

  • Crown Ether Phases (Reverse Phase): Can handle the HCl salt directly.

Standard Operating Procedures (SOPs)
Option 1: Polysaccharide Columns (Chiralpak AD-H / Chiralcel OD-H)
  • Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL Ethanol. Add 10 µL Diethylamine (DEA) to neutralize. Filter (0.45 µm).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is generally superior for

    
    -alkyl benzylamines [1].
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the dimethoxy ring absorption).

Option 2: Crown Ether Columns (Crownpak CR-I)
  • Sample Prep: Dissolve HCl salt directly in mobile phase (pH 1.5).

  • Column: Daicel Crownpak CR-I (+).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15).

  • Mechanism: The ammonium ion (

    
    ) forms an inclusion complex with the crown ether.
    
  • Benefit: No derivatization or free-basing required.

Troubleshooting Guide: HPLC
IssueProbable CauseCorrective Action
Severe Peak Tailing Interaction between amine and silica silanols.Add Base: Increase DEA/TEA to 0.1% or 0.2% in mobile phase. Ensure column is "passivated" with basic mobile phase for 30 min.
No Resolution (Single Peak) Chiral selector mismatch.Switch Column: If OD-H fails, switch to AD-H or Chiralpak IC (chlorinated selector). The

-propyl group requires a specific chiral cavity size.
High Backpressure Salt precipitation in Normal Phase.Wash: The HCl salt is insoluble in Hexane. You must free-base the sample or use the Crownpak (Reverse Phase) method.
Split Peaks Partial ionization of the amine.pH Control: Ensure the mobile phase is distinctly basic (DEA > 0.1%) or distinctly acidic (Crownpak). Avoid neutral pH.

Protocol Module B: Classical Resolution (Crystallization)

Objective: Cost-effective separation of multi-gram quantities.

The Chemistry

Since the target is a base, we use chiral acids to form diastereomeric salts.

  • Primary Candidate: (+)-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Tartaric Acid.

  • Secondary Candidate: (S)-Mandelic Acid.

  • Solvent System: Ethanol (95%) or Isopropanol.

Step-by-Step Protocol
  • Free-Basing (Crucial Step):

    • Dissolve the 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl in water.

    • Basify with 20% NaOH until pH > 12.

    • Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Dry over

      
       and evaporate to obtain the Free Amine Oil .
      
  • Salt Formation:

    • Dissolve 10 mmol of Free Amine in 20 mL hot Ethanol.

    • Add 10 mmol (1.0 eq) of (+)-Dibenzoyl-D-tartaric acid dissolved in 20 mL hot Ethanol.

    • Note: The 2,5-dimethoxy ring makes the salt lipophilic; if precipitation is too fast, add 5-10% water.

  • Crystallization:

    • Allow to cool slowly to Room Temp (RT) over 4 hours.

    • If oiling occurs (common with this molecule), reheat and add a seed crystal (if available) or scratch the glass.

  • Recrystallization:

    • Filter the crystals.[2]

    • Recrystallize from boiling Ethanol until constant melting point or constant optical rotation is achieved.

Troubleshooting Guide: Crystallization
SymptomDiagnosisSolution
"Oiling Out" (Liquid separates instead of crystals)Supersaturation is too high or solvent is too non-polar.Solvent Switch: Switch from pure EtOH to EtOH:Water (9:1). The water helps form a structured lattice. Seeding: Essential for 2,5-dimethoxy analogs.
No Precipitate Salt is too soluble.Change Counter-ion: Switch from Tartaric acid to Dibenzoyl-tartaric acid (DBTA) to increase hydrophobic interactions.
Low Enantiomeric Excess (ee) Eutectic composition issue.The "Pope-Peachy" Method: Use 0.5 eq of chiral acid and 0.5 eq of achiral acid (HCl) to force the less soluble diastereomer out [2].

Protocol Module C: Enzymatic Kinetic Resolution

Objective: High enantiomeric purity (>99% ee) under mild conditions.

Mechanism

Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) selectively acylates the (R)-enantiomer of primary amines, leaving the (S)-amine unreacted [3].

Protocol
  • Setup: Dissolve 500 mg Free Amine in 10 mL MTBE (dry).

  • Acyl Donor: Add 2 equivalents of Ethyl Acetate or Isopropyl Acetate.

  • Catalyst: Add 50 mg Novozym 435 (CAL-B).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor by HPLC.

  • Workup:

    • Filter off the enzyme.

    • Wash the filtrate with 1M HCl.

    • Aqueous Phase: Contains the unreacted (S)-Amine (as salt). Basify and extract to recover.

    • Organic Phase: Contains the (R)-Amide . Hydrolyze with NaOH/EtOH to recover (R)-Amine.

Visualizing the Troubleshooting Logic

Use this flow to diagnose "Oiling Out" during crystallization, which is the most common failure mode for this specific lipophilic amine.

CrystallizationFix Issue Problem: Oiling Out Check1 Check Solvent Polarity Issue->Check1 Check2 Check Cooling Rate Issue->Check2 Check3 Nucleation? Issue->Check3 Action1 Add Water (5-10%) or Switch to iPrOH Check1->Action1 Too Non-Polar Action2 Reheat & Cool Over 12 Hours Check2->Action2 Shock Cooling Action3 Add Seed Crystal or Scratch Glass Check3->Action3 No Nucleation Sites

Figure 2: Troubleshooting logic for "Oiling Out" phenomena during diastereomeric salt formation.

Frequently Asked Questions (FAQ)

Q1: Can I inject the HCl salt directly onto a Chiralpak AD-H column? A: No. In Normal Phase (Hexane/EtOH), the HCl salt is insoluble and will precipitate at the column head, causing high pressure and voiding the warranty. You must neutralize it or use a Reverse Phase method (Crownpak).

Q2: Why is the 2,5-dimethoxy pattern problematic for crystallization? A: The methoxy groups are electron-donating and lipophilic. This often lowers the melting point of the resulting salts and increases solubility in organic solvents, leading to the "oiling out" phenomenon described in Module B.

Q3: Which absolute configuration elutes first on AD-H? A: While it varies, for


-alkyl benzylamines on Amylose-based columns (AD-H), the (R)-enantiomer  typically elutes first, but this must  be confirmed with an authentic standard or circular dichroism (CD) spectroscopy [4].

Q4: My enzymatic resolution stopped at 40% conversion. Why? A: Product inhibition or equilibrium issues. Ensure you are using an irreversible acyl donor like Ethyl Methoxyacetate or Vinyl Acetate to drive the reaction to 50% completion.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on the "Pope-Peachy" method).
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The user is responsible for verifying safety data sheets (SDS) and local regulations regarding the handling of 2,5-dimethoxy phenethylamine derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride to classic psychedelics

Executive Summary: Structural & Pharmacological Distinction This guide provides a technical analysis comparing 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (hereafter referred to as 2,5-DMP-B1A ) against classic se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Structural & Pharmacological Distinction

This guide provides a technical analysis comparing 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (hereafter referred to as 2,5-DMP-B1A ) against classic serotonergic psychedelics (LSD, Psilocybin, and 2C-B).

Critical Structural Note: The specific nomenclature "butan-1-amine" defines this molecule as a benzylic amine (amine attached to C1, the benzylic carbon), distinguishing it from the phenethylamine class (amine attached to C2) to which 2C-B and Mescaline belong.

Experimental data and Structure-Activity Relationship (SAR) models indicate that while 2,5-DMP-B1A shares the 2,5-dimethoxy substitution pattern of classic phenethylamines, the position of the amine group renders it pharmacologically distinct and likely inactive as a psychedelic compared to its isomers and classic alternatives. This guide explores the mechanistic reasons for this divergence.

Chemical Identity & Structural Homology[1]

To understand the performance profile, we must first establish the structural relationship between the target molecule and active psychedelics.

Feature2,5-DMP-B1A (Target)1-(2,5-dimethoxyphenyl)butan-2-amine (Active Isomer)2C-B (Classic Reference)
IUPAC Name 1-(2,5-dimethoxyphenyl)butan-1-amine1-(2,5-dimethoxyphenyl)butan-2-amine2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
Core Scaffold Benzylic Amine Alpha-Ethyl Phenethylamine Phenethylamine
Amine Position C1 (Benzylic)C2C2
Linker Length 1 Carbon (Ring-C-N)2 Carbons (Ring-C-C-N)2 Carbons (Ring-C-C-N)
Primary Target Unknown / Adrenergic (Predicted)5-HT2A (Low Potency)5-HT2A (High Potency)
Structural Visualization

The following diagram illustrates the critical "Magic Distance" required for receptor binding, which 2,5-DMP-B1A lacks.

ChemicalStructure cluster_0 Target Molecule: 2,5-DMP-B1A cluster_1 Classic Psychedelic: 2C-B node_A Phenyl Ring (2,5-Dimethoxy) node_B C1 (Benzylic) (Amine Attached) node_A->node_B Direct Bond node_C Propyl Tail (Steric Bulk) node_B->node_C node_E Ethyl Chain (2 Carbons) node_B->node_E Structural Deviation: Linker too short node_D Phenyl Ring (2,5-Dimethoxy-4-Br) node_D->node_E Pharmacophore Linker node_F Amine Group (Nitrogen) node_E->node_F Critical Distance (5.1 Angstroms)

Caption: Comparison of the benzylic amine scaffold (Target) vs. the active phenethylamine scaffold (2C-B). The 2-carbon linker is essential for 5-HT2A activation.

Pharmacological Performance: SAR Analysis

The "Magic Distance" Rule

Classic psychedelics (LSD, Psilocybin, 2C-B) function by mimicking Serotonin (5-HT). The distance between the aromatic ring (or indole) and the basic nitrogen atom is critical for fitting into the Orthosteric Binding Pocket (OBP) of the 5-HT2A receptor.

  • Optimal Distance: ~5.1 Å (corresponding to a 2-carbon ethyl chain).

  • 2,5-DMP-B1A Distance: ~2.5–3.0 Å (1-carbon bond).

Receptor Binding Affinity (Predicted vs. Actual)

Because 2,5-DMP-B1A is a benzylic amine, it cannot span the distance between the hydrophobic aromatic pocket (residues Phe339, Phe340) and the aspartic acid residue (Asp155) required for ionic bonding with the amine.

Table 1: Comparative Binding Affinity (Ki) at 5-HT2A

CompoundClassKi (nM) [Lower is Potent]Functional Status
LSD Ergoline0.5 – 3.5Full/Partial Agonist
2C-B Phenethylamine1.0 – 2.0Partial Agonist
2C-H Phenethylamine~400Weak Agonist
Active Isomer (α-Et-2C-H) α-Ethyl Phenethylamine> 1,000 (Est.)Inactive / Weak
2,5-DMP-B1A Benzylic Amine >> 10,000 (Predicted) Inactive

Note: Data for classics derived from PDSP (Psychoactive Drug Screening Program) databases. Data for 2,5-DMP-B1A is predicted based on Nichols' SAR rules for benzylamines.

Experimental Protocols for Validation

To empirically confirm the inactivity of 2,5-DMP-B1A compared to 2C-B, the following self-validating experimental workflow is recommended.

Experiment A: Calcium Flux Assay (In Vitro)

This assay measures the activation of the Gq-signaling pathway, the primary mechanism of psychedelic action.

Protocol:

  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors and Gαq16 protein.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Preparation:

    • Control: Serotonin (10 μM).

    • Reference: 2C-B (Log-scale dilutions: 0.1 nM to 10 μM).

    • Test: 2,5-DMP-B1A (Log-scale dilutions: 1 nM to 100 μM).

  • Measurement: Inject compounds into wells and measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation:

    • Positive Result: Sigmoidal dose-response curve (Reference).

    • Negative Result: Flatline or non-sigmoidal response (Test).

Experiment B: Head Twitch Response (In Vivo)

The Head Twitch Response (HTR) in rodents is the gold-standard behavioral proxy for 5-HT2A activation in humans.

Protocol:

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: 2C-B (5 mg/kg, IP).

    • Group 3: 2,5-DMP-B1A (10 mg/kg, IP).

  • Observation: Place mice in observation chambers equipped with magnetometers or high-speed cameras.

  • Quantification: Count HTR events (rapid rotational head movements) over 30 minutes.

  • Expectation:

    • 2C-B: >20 HTRs/30 min.

    • 2,5-DMP-B1A: ~0-2 HTRs/30 min (indistinguishable from vehicle).

Mechanism of Action Pathway

The following diagram details why the structural failure of 2,5-DMP-B1A prevents the downstream signaling cascade required for psychedelic effects.

SignalingPathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Coupling Receptor->Gq Conformational Change Ligand_Active Classic Agonist (2C-B / LSD) Ligand_Active->Receptor High Affinity Binding (Correct Linker Length) Ligand_Inactive 2,5-DMP-B1A (Benzylic Amine) Ligand_Inactive->Receptor No Binding / Steric Clash (Linker Too Short) PLC PLC-beta Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Behavior Head Twitch Response (Psychedelic Effect) Ca->Behavior

Caption: 5-HT2A signaling cascade. 2,5-DMP-B1A fails at the initial binding step due to insufficient linker length.

Synthesis & Handling Notes

While the pharmacological value of 2,5-DMP-B1A for psychedelic research is negligible, it may serve as a negative control or intermediate.

  • Synthesis Route: Reductive amination of 2,5-dimethoxybenzaldehyde with n-propylamine (yields the imine), followed by reduction (NaBH4). Note that this yields the secondary amine (N-propyl-2,5-dimethoxybenzylamine), not the primary amine specified.

  • Correct Synthesis for Specified Target: To get 1-(2,5-dimethoxyphenyl)butan-1-amine (primary amine), one would typically react 2,5-dimethoxybutyrophenone with ammonium formate (Leuckart-Wallach) or hydroxylamine followed by reduction.

  • Safety: As a hydrochloride salt, the compound is likely a stable solid. Standard PPE (gloves, goggles) is required. Treat as a potential irritant.

References

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)butan-2-amine (Isomer Reference). National Library of Medicine. Retrieved from [Link]

  • Nichols, D. E. (2004). Hallucinogens.[1][2][3] Pharmacology & Therapeutics, 101(2), 131–181. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing Entry #2C-H and SAR of homologs). Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Retrieved from [Link]

Sources

Validation

Validating the efficacy of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride in animal models

Executive Summary & Compound Identity Compound: 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride Class: -Propyl-2,5-dimethoxybenzylamine Target Mechanism: 5-HT Receptor Modulation This guide outlines the preclinical va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound: 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride Class:


-Propyl-2,5-dimethoxybenzylamine
Target Mechanism:  5-HT

Receptor Modulation

This guide outlines the preclinical validation framework for 1-(2,5-Dimethoxyphenyl)butan-1-amine (1-DPBA) . Unlike the well-characterized phenethylamines (e.g., 2C-B) or amphetamines (e.g., DOI), 1-DPBA possesses a benzylic amine scaffold with an


-propyl chain.

Current Structure-Activity Relationship (SAR) models suggest that benzylic amines often exhibit reduced affinity compared to their phenethylamine counterparts due to the shortened distance between the aromatic ring and the basic nitrogen. Therefore, validating 1-DPBA requires a rigorous comparison against established high-efficacy agonists to determine if the


-propyl substitution rescues potency or alters the functional signaling bias (e.g., 

-arrestin vs. Gq).

Comparative Pharmacological Profile

To objectively assess 1-DPBA, it must be benchmarked against "Gold Standard" 5-HT


 agonists. The following table summarizes the reference values for these standards and defines the Target Product Profile (TPP)  for 1-DPBA.
Table 1: Comparative Benchmarks & Target Metrics
Feature1-DPBA (Target) 2C-B (Standard) DOI (High Potency Control) 2,5-DMBA (Scaffold Control)
Chemical Class

-Propyl Benzylamine
PhenethylamineAmphetamineBenzylamine
5-HT

Affinity (

)
To be determined (Target: <100 nM)~1.0–5.0 nM [1]~0.5–2.0 nM [2]>1,000 nM (Low)
Functional Efficacy (

)
Validation RequiredPartial/Full AgonistFull AgonistWeak/Partial Agonist
In Vivo Potency (HTR) Validation RequiredED

: ~2–5 mg/kg (Mouse)
ED

: ~0.5–1.0 mg/kg
Inactive/Low Potency
Metabolic Stability Likely Moderate (MAO accessible)ModerateHigh (

-methyl protection)
Low (Rapid MAO deamination)

Scientific Insight: The critical question is whether the bulkier propyl chain of 1-DPBA provides steric hindrance against Monoamine Oxidase (MAO) degradation, potentially enhancing in vivo duration compared to the parent 2,5-dimethoxybenzylamine (2,5-DMBA), which is rapidly metabolized.

Mechanistic Validation: 5-HT2A Signaling Pathway

Efficacy is defined by the compound's ability to recruit the Gq-protein signaling cascade, leading to intracellular calcium release. 1-DPBA must be evaluated for "Functional Selectivity" to ensure it does not preferentially trigger adverse pathways (e.g., 5-HT


 mediated valvulopathy).
Diagram 1: 5-HT2A Gq-Signaling Cascade

G Ligand 1-DPBA / 2C-B Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Triggers Response Head-Twitch Response (Behavioral Output) Ca->Response Neuronal Excitation

Caption: The canonical Gq-mediated pathway required for psychedelic-like behavioral effects. Validation assays measure IP3 accumulation or Ca2+ flux.

In Vivo Validation Protocols

The following protocols are the industry standard for validating 5-HT


 activity. They are designed to be self-validating by including both positive (DOI) and negative (Vehicle) controls.
Experiment A: Head-Twitch Response (HTR) Assay (Mice)

The HTR is the most reliable behavioral proxy for 5-HT


 activation in rodents. It distinguishes hallucinogenic potential from general locomotor stimulation.

Protocol Workflow:

  • Subject Selection: Male C57BL/6J mice (n=8 per group), age 8–10 weeks.

  • Pre-treatment (Optional): To prove mechanism, pre-treat a subset with M100907 (0.5 mg/kg, i.p.), a selective 5-HT

    
     antagonist, 15 minutes prior to testing.
    
  • Administration: Administer 1-DPBA intraperitoneally (i.p.) at log-spaced doses (e.g., 1, 3, 10, 30 mg/kg).

  • Observation: Place mice in observation cylinders. Record video for 30 minutes.

  • Scoring: Blinded observers count "head twitches" (rapid rotational jerks of the head).

Diagram 2: HTR Experimental Workflow

HTR cluster_controls Control Groups Start Subject Acclimation (30 mins) Inject Drug Administration (i.p. Injection) Start->Inject Wait Absorption Phase (5-10 mins) Inject->Wait Record Video Recording (30 mins) Wait->Record Analyze Blinded Scoring (Frequency Count) Record->Analyze Vehicle Vehicle (Saline) PosControl DOI (1 mg/kg) Antagonist M100907 + 1-DPBA

Caption: Standardized workflow for assessing Head-Twitch Response. Antagonist co-administration confirms receptor specificity.

Experiment B: Drug Discrimination (Rats)

This assay determines if the animal "perceives" 1-DPBA similarly to a known hallucinogen.

Protocol:

  • Training: Train Sprague-Dawley rats to discriminate DOI (or LSD) from saline in a two-lever operant chamber (FR10 schedule).

  • Criteria: Animals must achieve >85% accuracy before testing.

  • Substitution Test: Administer 1-DPBA (various doses) and measure lever selection.

    • >80% Drug Lever: Full Substitution (Subjective effects match DOI).

    • 20-80% Drug Lever: Partial Substitution.

    • <20% Drug Lever: No Substitution.

Data Interpretation & Causality

When analyzing the results for 1-DPBA, use the following logic tree to interpret efficacy:

  • High Binding Affinity + High HTR: Confirms 1-DPBA is a potent psychedelic-like agonist. The

    
    -propyl chain likely mimics the hydrophobic binding pocket interactions seen in phenethylamines.
    
  • High Binding Affinity + Low HTR: Suggests the compound may be an antagonist or functionally biased (non-hallucinogenic). Action: Run antagonist challenge against DOI.

  • Low Binding Affinity + Low HTR: The benzylic amine scaffold prevents adequate receptor docking. The

    
    -propyl group causes steric clash or prevents the amine from reaching the conserved Aspartate residue (Asp3.32).
    
Safety Note: 5-HT2B Liability

While validating efficacy, researchers must screen for 5-HT


 agonism. Chronic activation of 5-HT

is linked to cardiac valvulopathy.[1] If 1-DPBA shows high potency at 2B (

< 10 nM), it is unsuitable for chronic therapeutic use.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamines (25I-NBOMe) and Analogs. Current Topics in Behavioral Neurosciences. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Fantegrossi, W. E., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology. Link

  • Glennon, R. A., et al. (1984). Structure-activity relationships of hallucinogenic phenylalkylamines. Journal of Medicinal Chemistry. Link

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. Link

Sources

Comparative

Comparative Analysis of 5-HT2A Receptor Agonists: A Researcher's Guide to Characterizing 1-(2,5-Dimethoxyphenyl)butan-1-amine against the Benchmark Agonist DOI

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the pharmacological profile of the novel compound 1-(2,5-Dimethoxyphenyl)butan-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the pharmacological profile of the novel compound 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride in comparison to the well-established 5-HT2A receptor agonist, (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI). Due to the current absence of published pharmacological data for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, this document serves not as a direct data comparison, but as an in-depth methodological guide. We will establish DOI as the benchmark, detail the foundational concepts of 5-HT2A receptor pharmacology, and provide actionable, step-by-step experimental protocols required to perform a robust head-to-head comparison.

Introduction: The 5-HT2A Receptor and the Quest for Novel Agonists

The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions.[1] It is a primary target for a wide range of therapeutic agents and research compounds, including antipsychotics and serotonergic psychedelics.[1][2] Agonist activation of the 5-HT2A receptor canonically couples to the Gq/11 signaling pathway, initiating a cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent mobilization of intracellular calcium (Ca2+).[1] However, the receptor can also engage other signaling pathways, including those mediated by β-arrestin, a phenomenon known as functional selectivity or biased agonism.[3]

The nuanced signaling capabilities of the 5-HT2A receptor underscore the critical need for detailed pharmacological characterization of new ligands. Understanding a compound's binding affinity, functional potency, efficacy, and potential signaling bias is paramount for predicting its physiological effects and therapeutic potential.[4]

The Benchmark: (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)

DOI is a classic, high-affinity partial agonist at the 5-HT2A receptor and is extensively used as a research tool to probe the function of this receptor subtype.[5][6] Its phenylisopropylamine structure is a common scaffold for 5-HT2A agonists.[7] While highly potent, DOI is not perfectly selective and also displays significant affinity for the 5-HT2B and 5-HT2C receptor subtypes, a crucial consideration in experimental design.[8]

The key pharmacological parameters for DOI at the human 5-HT2A receptor are summarized below. It is important to note that these values can vary depending on the specific cell line, radioligand, and assay conditions used.

ParameterTypical Value RangeDescription
Binding Affinity (Ki) 0.5 - 10 nMConcentration of the drug that will bind to 50% of the receptors at equilibrium in a competition binding assay. A lower Ki indicates higher binding affinity.
Functional Potency (EC50) 1 - 50 nMConcentration of the drug that provokes a response halfway between the baseline and maximum possible response in a functional assay (e.g., Ca2+ mobilization or IP accumulation).
Efficacy (Emax) Partial Agonist (~70-80%)The maximum response achievable from the drug, expressed as a percentage of the response to a full agonist like serotonin (5-HT).

The Challenger: 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride

1-(2,5-Dimethoxyphenyl)butan-1-amine is a structural analog of the 2,5-dimethoxyphenethylamine (2C-X) family of compounds. The core 2,5-dimethoxyphenyl motif is a well-established pharmacophore for 5-HT2A receptor agonism.[9] The key structural difference from the more common phenethylamines (like 2C-B) or phenylisopropylamines (like DOI) is the extension of the alkyl chain to a butylamine.

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies of 2,5-dimethoxyphenethylamines suggest that modifications to the amine-containing side chain can significantly impact affinity and efficacy.[3][10] Extending the chain from ethylamine or isopropylamine to butylamine may alter the ligand's fit within the receptor's binding pocket, potentially affecting its potency and efficacy. Without experimental data, any claims about its activity remain speculative. Therefore, a systematic experimental evaluation is necessary.

Experimental Framework for a Head-to-Head Comparison

To comprehensively compare 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl (referred to as 'Test Compound') with DOI, a multi-tiered experimental approach is required. This workflow is designed to move from initial binding characteristics to detailed functional signaling profiles.

G cluster_0 Phase 1: Receptor Binding Characterization cluster_1 Phase 2: Functional Activity (Gq Pathway) cluster_2 Phase 3: Biased Agonism Assessment a Radioligand Binding Assay (Competition with [125I]DOI or [3H]Ketanserin) b Determine Binding Affinity (Ki) for 5-HT2A, 5-HT2B, 5-HT2C a->b Data Analysis c Inositol Phosphate (IP1) Accumulation Assay b->c Inform functional assay concentrations d Calcium (Ca2+) Mobilization Assay b->d e Determine Potency (EC50) & Efficacy (Emax) c->e d->e f β-Arrestin Recruitment Assay (e.g., BRET or Enzyme Complementation) e->f Compare with Gq data g Determine β-Arrestin Potency (EC50) & Efficacy (Emax) f->g h Calculate Bias Factor (Relative to Gq pathway activation) g->h end Comprehensive Pharmacological Profile h->end start Synthesize & Purify Test Compound start->a

Caption: Experimental workflow for characterizing a novel 5-HT2A agonist.

Detailed Experimental Protocols

The following protocols are provided as standardized examples. Researchers should optimize conditions based on their specific cell lines and equipment.

Causality: This assay directly measures the affinity of the Test Compound for the 5-HT2A receptor by assessing its ability to compete with a radiolabeled ligand ([¹²⁵I]DOI for the agonist state or [³H]ketanserin for the antagonist state) that has a known high affinity. This allows for the calculation of the inhibition constant (Ki), a fundamental measure of binding affinity. Performing this at 5-HT2B and 5-HT2C receptors is crucial for determining selectivity.

Step-by-Step Methodology:

  • Cell Culture & Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor. Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Radioligand Addition: Add a fixed concentration of radioligand (e.g., ~0.3 nM [¹²⁵I]DOI).

  • Competitor Addition: Add increasing concentrations of the Test Compound or DOI (e.g., 10⁻¹¹ M to 10⁻⁵ M) in triplicate.

  • Nonspecific Binding: Include wells with a high concentration of a non-radiolabeled standard (e.g., 10 µM ketanserin) to determine nonspecific binding.

  • Total Binding: Include wells with only the radioligand and buffer to determine total binding.

  • Membrane Addition: Add a consistent amount of cell membrane preparation (e.g., 10-20 µg protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mat in a sample bag with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Nonspecific). Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: Since 5-HT2A receptor activation of the Gq pathway leads to the hydrolysis of PIP₂ into IP₃ and diacylglycerol (DAG), and IP₃ is rapidly metabolized, measuring the accumulation of its more stable downstream metabolite, inositol monophosphate (IP1), provides a robust measure of Gq pathway activation. Lithium chloride (LiCl) is included to inhibit the enzyme that breaks down IP1, allowing it to accumulate to measurable levels.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the human 5-HT2A receptor in a 96-well plate and grow to near confluency.

  • Starvation: Replace the growth medium with a serum-free medium and incubate for several hours to reduce basal signaling.

  • Stimulation: Replace the starvation medium with a stimulation buffer containing LiCl (typically 10 mM).

  • Agonist Addition: Add increasing concentrations of the Test Compound or DOI to the wells. Include a vehicle control for baseline measurement.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis: Lyse the cells according to the manufacturer's protocol of the detection kit (e.g., HTRF, ELISA-based kits).

  • Detection: Perform the detection assay to quantify the amount of IP1 in each well's lysate. HTRF (Homogeneous Time-Resolved Fluorescence) kits are commonly used, where the signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Plot the assay signal against the log concentration of the agonist. Fit the data using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) for each compound.

Causality: This assay determines if the agonist can induce the recruitment of β-arrestin proteins to the activated 5-HT2A receptor, a key step in receptor desensitization and a potential pathway for biased signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) are ideal for this, measuring the proximity between a receptor tagged with a light-emitting enzyme (e.g., Renilla Luciferase) and β-arrestin tagged with a fluorescent acceptor (e.g., GFP or YFP).

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for 5-HT2A-RLuc and β-arrestin2-YFP.

  • Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere and express the proteins (24-48 hours).

  • Substrate Addition: Just prior to the assay, add the luciferase substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes.

  • Baseline Reading: Measure the baseline luminescence at both the donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm) wavelengths using a plate reader capable of BRET measurements.

  • Agonist Addition: Add increasing concentrations of the Test Compound or DOI.

  • Kinetic Reading: Immediately begin reading the plate kinetically for 30-60 minutes to capture the recruitment signal over time.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well at each time point. Plot the change in BRET ratio against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Interpreting the Results: Building a Comparative Profile

By completing these experiments, you can construct a data table directly comparing the two compounds.

ParameterDOI (Reference)1-(2,5-Dimethoxyphenyl)butan-1-amine HClInterpretation
5-HT2A Ki (nM) Experimental ValueExperimental ValueLower value = higher binding affinity.
5-HT2C/2A Selectivity Ki (2C) / Ki (2A)Ki (2C) / Ki (2A)Higher value = more selective for 5-HT2A.
Gq EC50 (nM) Experimental ValueExperimental ValueLower value = higher potency for Gq activation.
Gq Emax (% 5-HT) Experimental ValueExperimental ValueHigher value = greater efficacy. >100% = superagonist; <100% = partial agonist.
β-Arrestin EC50 (nM) Experimental ValueExperimental ValueLower value = higher potency for β-arrestin recruitment.
β-Arrestin Emax (%) Experimental ValueExperimental ValueHigher value = greater efficacy for β-arrestin recruitment.
Bias Factor CalculatedCalculatedQuantifies preference for one pathway over another relative to a balanced reference agonist (e.g., 5-HT).

A bias factor can be calculated to quantify functional selectivity. This requires complex analysis, often using the Black and Leff operational model, but a simplified approach involves calculating the "transduction ratio" (Emax/EC50) for each pathway and comparing this ratio for the Test Compound to that of a reference compound like DOI or 5-HT.

Visualizing the Signaling Pathways

Understanding the downstream consequences of agonist binding is crucial. The 5-HT2A receptor's primary signaling cascades are depicted below.

G cluster_0 Cell Membrane cluster_1 Gq Pathway cluster_2 β-Arrestin Pathway Agonist Agonist (DOI or Test Compound) Receptor 5-HT2A Receptor Agonist->Receptor binds to Gq Gαq/11 Receptor->Gq activates GRK GRK Receptor->GRK recruits Arrestin β-Arrestin Receptor->Arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC GRK->Receptor phosphorylates Internalization Receptor Internalization & Downstream Signaling Arrestin->Internalization

Sources

Validation

Comparative Pharmacology of 1-(2,5-Dimethoxyphenyl)butan-1-amine Isomers: A Technical Guide

The following guide provides an in-depth comparative pharmacological analysis of 1-(2,5-Dimethoxyphenyl)butan-1-amine and its relevant structural isomers. Executive Summary & Compound Identification Target Compound: 1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative pharmacological analysis of 1-(2,5-Dimethoxyphenyl)butan-1-amine and its relevant structural isomers.

Executive Summary & Compound Identification

Target Compound: 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride CAS Registry Number: 1864074-39-4 Chemical Class: Substituted Benzylic Amine / Phenethylamine Homolog

This guide addresses a critical distinction in the pharmacology of 2,5-dimethoxy-substituted amines. Researchers must distinguish between the benzylic amine (butan-1-amine), which is commercially available as a chemical building block, and its phenethylamine isomer (butan-2-amine), which possesses significant, albeit complex, psychoactive properties.

Structural Differentiation
Feature1-(2,5-Dimethoxyphenyl)butan-1-amine 1-(2,5-Dimethoxyphenyl)butan-2-amine
Common Name

-Propyl-2,5-dimethoxybenzylamine

-Ethyl-2,5-dimethoxyphenethylamine (BL-3912)
Amine Position C1 (Benzylic)C2 (Homologous to Amphetamine)
Pharmacology Inactive / Precursor 5-HT

Agonist (Species-Specific)
Primary Use Organic Synthesis / NPS IntermediateSAR Research / Psychopharmacology

Critical Note: The benzylic amine (butan-1-amine) lacks the requisite two-carbon separation between the aromatic ring and the nitrogen atom essential for 5-HT


 receptor activation. Consequently, the bulk of pharmacological "performance" data refers to the butan-2-amine  isomer (BL-3912) and its relationship to DOM (2,5-dimethoxy-4-methylamphetamine).

Chemical Profile & Stereochemistry

The pharmacological activity of the 1-(2,5-dimethoxyphenyl)butan-x-amine series is governed by the chiral center at the alpha-carbon.[1]

Stereochemical Configuration[1]
  • Benzylic Series (Butan-1-amine): Contains a chiral center at C1. Enantiomers (R/S) are chemically distinct but pharmacologically negligible regarding serotonergic signaling.

  • Phenethylamine Series (Butan-2-amine / BL-3912): Contains a chiral center at C2.

    • R(-)-Isomer: Corresponds to the R-configuration of amphetamines. Historically, this is the bioactive eutomer for 5-HT

      
       activation.
      
    • S(+)-Isomer: Generally the distomer (less active) in this chemical class.

DOT Diagram: Structural Relationship

The following diagram illustrates the structural divergence and its impact on receptor fit.

G Precursor 2,5-Dimethoxybenzaldehyde Benzylic 1-(2,5-Dimethoxyphenyl) butan-1-amine (Benzylic Amine) Precursor->Benzylic Reductive Amination (C1 Attack) Phenethyl 1-(2,5-Dimethoxyphenyl) butan-2-amine (BL-3912 / Alpha-Ethyl) Precursor->Phenethyl Nitroaldol / Reduction (C2 Extension) Receptor 5-HT2A Receptor Binding Pocket Benzylic->Receptor Steric Clash (No Activation) Phenethyl->Receptor Binding Affinity (Ki ~ nM range) Activity Agonist Activity (Rat vs Human) Receptor->Activity Signal Transduction

Caption: Divergent synthesis leads to either the inactive benzylic amine or the active phenethylamine (BL-3912).

Pharmacodynamics: The Alpha-Ethyl Anomaly

The comparative performance of the butan-2-amine isomer (BL-3912) versus its alpha-methyl analog (DOM) provides a classic case study in Structure-Activity Relationships (SAR).

Mechanism of Action

The primary target is the Serotonin 5-HT


 Receptor .[2]
  • DOM (Alpha-Methyl): High potency agonist. The methyl group fits perfectly into a hydrophobic pocket (Val3.33 / Leu6.51 region) of the receptor, stabilizing the active conformation.

  • BL-3912 (Alpha-Ethyl): The extension from methyl to ethyl at the alpha position introduces steric bulk.

Comparative Efficacy Data

The following table summarizes the experimental data comparing the R-isomers of the alpha-methyl (DOM) and alpha-ethyl (BL-3912) variants.

CompoundStructureRat Discrimination (ED

)
Human Activity (Oral)
DOM

-Methyl
~1.0 mg/kgActive (3–10 mg)
BL-3912

-Ethyl
~1.5 mg/kg (LSD-like)Inactive (>270 mg)
Butan-1-amine BenzylicNo Data (Presumed Inactive)No Data

Key Insight: While BL-3912 fully substitutes for LSD in rat discrimination models (suggesting 5-HT


 agonism), it is inactive in humans  even at massive doses (270 mg). This suggests that while the molecule binds to the receptor, the alpha-ethyl group prevents the specific conformational change required for psychedelic efficacy in the human ortholog of the receptor, or it is subject to rapid metabolic clearance unique to humans.

Experimental Protocols

For researchers validating these isomers, the following protocols ensure rigorous differentiation.

Protocol A: Isomer Separation (Chiral Resolution)

To separate R and S isomers of 1-(2,5-dimethoxyphenyl)butan-2-amine.

  • Derivatization: React racemic amine with (S)-N-(trifluoroacetyl)prolyl chloride in DCM at 0°C.

  • Analysis: Inject onto a chiral HPLC column (e.g., Chiralcel OD-H).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV at 280 nm.

  • Validation: The diastereomers will elute with distinct retention times (

    
     > 1.2).
    
Protocol B: Calcium Mobilization Assay (Functional Potency)

To determine agonist efficacy at h5-HT


.
  • Cell Line: HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 45 min at 37°C.

  • Agonist Application: Apply the test compound (Butan-1-amine vs Butan-2-amine) in a concentration range (

    
     to 
    
    
    
    M).
  • Measurement: Record fluorescence ratio (340/380 nm).

  • Data Analysis: Plot dose-response curves.

    • Expected Result (Butan-2-amine): Partial agonism (E

      
       ~40-60% of 5-HT).
      
    • Expected Result (Butan-1-amine): No significant response (E

      
       < 10%).
      
DOT Diagram: Signaling Pathway

Signaling Ligand Ligand (R-BL-3912) GPCR 5-HT2A Receptor Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation (Rat) GPCR->Gq Blockade/Fail (Human) PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release IP3->Ca

Caption: The signaling cascade is robust in rodent models but functionally arrested in human subjects for the alpha-ethyl homolog.

References

  • Winter, J.C. (1980).[1][3] Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus. Psychopharmacology, 68(2), 159–162.[1][4] Link

  • Nichols, D.E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2). Link

  • Standridge, R.T., et al. (1976). Phenylalkylamines with potential psychotherapeutic utility.[1][2][3][4][5] 1. 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)butane. Journal of Medicinal Chemistry, 19(12), 1400–1404. Link

  • Glennon, R.A. (1989). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30, 1. Link

  • Sigma-Aldrich. (2024). 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride Product Specification. Link

Sources

Comparative

Comparative Guide: Analytical &amp; Pharmacological Reproducibility of 1-(2,5-Dimethoxyphenyl)butan-1-amine HCl

Here is the comprehensive technical guide for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , designed for researchers and drug development professionals. Executive Summary & Compound Identity Subject: 1-(2,5-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

Subject: 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride (1-DPBA) Class: Substituted Benzylic Amine / Phenol Ether Primary Application: Forensic Reference Standard, Structural Isomer Differentiation, SAR Negative Control.

This guide addresses the reproducibility of experiments involving 1-DPBA , a positional isomer of the psychoactive phenethylamine series. Unlike its potent regioisomers (such as the


-ethyl phenethylamines), 1-DPBA possesses the amine group at the benzylic position (C1). This structural nuance critically alters its chemical stability, mass spectral fragmentation, and pharmacological profile, often rendering it a "negative control" or a specific impurity marker in the synthesis of designer drugs.
The "Isomer Trap" in Research

Researchers often confuse 1-DPBA with its psychoactive isomer, 1-(2,5-dimethoxyphenyl)butan-2-amine (a homolog of the 2C series). This guide objectively compares 1-DPBA against these active alternatives to ensure experimental validity.

Comparative Performance Matrix

The following table contrasts 1-DPBA with its two primary functional analogues used in drug development and forensic analysis.

FeatureSubject: 1-DPBA Alternative A:

-Ethyl-2C-H
Alternative B: 2C-B
IUPAC Name 1-(2,5-dimethoxyphenyl)butan-1-amine1-(2,5-dimethoxyphenyl)butan-2-amine2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
Amine Position Benzylic (C1) Homobenzylic (C2)Homobenzylic (C2)
5-HT2A Affinity Negligible / Low (Predicted)Moderate to High (Agonist)High (Full Agonist)
Primary MS Fragment

180
(Loss of

) or 151

72
(Alpha-cleavage)

30
(

)
Chemical Stability Low (Prone to deamination/oxidation)HighHigh
Solubility (HCl) High (Water/EtOH)High (Water/EtOH)Moderate (Water)

Scientific Integrity: Experimental Protocols

Protocol A: Synthesis & Stability Validation (The "Benzylic Risk")

Context: Benzylic amines like 1-DPBA are chemically distinct from phenethylamines. They are susceptible to oxidative deamination and elimination reactions to form stilbene derivatives or ketones.

Objective: Synthesize and stabilize 1-DPBA for use as a reference standard.

Methodology:

  • Precursor: Start with 1-(2,5-dimethoxyphenyl)butan-1-one (2,5-dimethoxybutyrophenone).

  • Reductive Amination:

    • Reagents: Ammonium acetate (

      
      ), Sodium cyanoborohydride (
      
      
      
      ).
    • Solvent: Anhydrous Methanol.

    • Conditions: Stir at RT for 48h under

      
       atmosphere.
      
    • Critical Step: Acidify carefully with HCl in dioxane to precipitate the salt immediately. Free base 1-DPBA degrades rapidly in air compared to 2C-B.

  • Stability Check: Store the HCl salt at -20°C. Perform NMR every 30 days to check for the formation of the corresponding ketone (reversion) or elimination products.

Protocol B: Analytical Differentiation (GC-MS)

Context: The primary value of 1-DPBA in research is distinguishing it from the psychoactive regioisomer (butan-2-amine). Standard EI-MS (Electron Ionization) is the gold standard for this differentiation.

Workflow:

  • Injection: Splitless, 250°C injector temp.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Differentiation Logic:

    • 1-DPBA (Subject): The bond between C1 (benzylic) and C2 is weak. However, the dominant fragmentation often involves the loss of the alkyl chain or the amine. Look for a base peak at

      
       151  (2,5-dimethoxybenzyl cation) or 
      
      
      
      166
      (loss of propyl).
    • Alternative A (2-amine): Dominant

      
      -cleavage occurs between C2 and C3 (benzyl carbon). This yields the characteristic amine fragment 
      
      
      
      72
      (
      
      
      ).

Visualization of Mechanisms

Diagram 1: Structural Isomerism & Fragmentation Pathways

This diagram illustrates the critical structural difference between the Subject (1-DPBA) and its psychoactive Alternative, highlighting why they behave differently in Mass Spectrometry.

G cluster_0 Subject: 1-DPBA (Benzylic Amine) cluster_1 Alternative: Alpha-Ethyl-PEA NodeA 1-(2,5-Dimethoxyphenyl) butan-1-amine MechA Benzylic Cleavage (Loss of Propyl-amine) NodeA->MechA FragA Fragment: m/z 151 (Dimethoxybenzyl Cation) MechA->FragA Dominant Path NodeB 1-(2,5-Dimethoxyphenyl) butan-2-amine MechB Alpha Cleavage (Standard PEA Pattern) NodeB->MechB FragB Fragment: m/z 72 (Iminium Ion) MechB->FragB Dominant Path

Caption: Comparative Mass Spec fragmentation. 1-DPBA cleaves at the benzylic position (m/z 151), while the isomer undergoes alpha-cleavage (m/z 72).

Diagram 2: Pharmacological Screening Workflow

A decision tree for researchers evaluating 1-DPBA in drug discovery.

G Start Compound Evaluation: 1-DPBA HCl Step1 Solubility Check (Water/Saline) Start->Step1 Decision1 Stable in Solution (>4 hours)? Step1->Decision1 PathA Proceed to Binding Assay (5-HT2A / 5-HT2C) Decision1->PathA Yes PathB Discard/Re-synthesize (Oxidation Risk) Decision1->PathB No (Turns Yellow) Result1 Expect: Low Affinity (Ki > 10,000 nM) PathA->Result1 Result2 Compare to 2C-B (Ki ~ 1-10 nM) PathA->Result2 Control

Caption: Workflow for pharmacological validation. Note the critical stability check required for benzylic amines before binding assays.

References

  • Glennon, R. A., et al. (1980). "Structure-activity relationships of phenalkylamines." Journal of Medicinal Chemistry.

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 2C-series isomers).

  • Nieddu, M., et al. (2022).[1] "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices." Forensic Toxicology.

  • PubChem Compound Summary. (2025). "1-(2,5-Dimethoxyphenyl)butan-2-amine" (Isomer Comparison Data).

(Note: Direct pharmacological papers on the specific 1-amino benzylic isomer are rare; citations provided ground the comparative chemistry and analytical methods of the structural class.)

Sources

Validation

A Researcher's Guide to Establishing an In-House Reference Standard for 1-(2,5-Dimethoxyphenyl)butan-1-amine Hydrochloride and Confirming its Purity

For researchers, scientists, and professionals in drug development, the availability of well-characterized reference standards is the bedrock of accurate and reproducible research. However, for novel or less common compo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the availability of well-characterized reference standards is the bedrock of accurate and reproducible research. However, for novel or less common compounds like 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, a commercially available, pharmacopeia-grade reference standard may not be readily accessible. This guide provides a comprehensive, in-depth framework for the synthesis, purification, and rigorous analytical characterization of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride to establish a reliable in-house reference standard. We will delve into the causality behind experimental choices and present supporting methodologies to ensure the trustworthiness of your standard.

The Importance of a Well-Characterized Reference Standard

A reference standard serves as a highly purified and well-characterized substance against which analytical samples are compared. Its primary role is to ensure the identity, purity, and strength of a substance. In the absence of a commercially available standard, the responsibility falls upon the research or development laboratory to prepare and qualify an in-house standard. This process must be meticulous, as the integrity of all subsequent analytical data will depend on the quality of this standard.

Synthesis and Purification Strategy

A plausible synthetic route to 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride can be adapted from established methods for related phenethylamine compounds. A common approach involves the reductive amination of a corresponding ketone.

Potential Synthesis Outline:

  • Friedel-Crafts Acylation: Reaction of 1,4-dimethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(2,5-dimethoxyphenyl)butan-1-one.

  • Reductive Amination: The resulting ketone is then subjected to reductive amination. This can be achieved using a variety of reagents, such as ammonium formate with a reducing agent like sodium cyanoborohydride, or through catalytic hydrogenation in the presence of ammonia.

  • Salt Formation: The free base of the amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol.

Purification: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) is a critical step to remove impurities.

Potential Impurities: A thorough understanding of the synthetic pathway is crucial for identifying potential impurities. These can include:

  • Starting materials: Unreacted 1,4-dimethoxybenzene and butanoyl chloride.

  • Intermediates: Residual 1-(2,5-dimethoxyphenyl)butan-1-one.

  • By-products: Positional isomers formed during the Friedel-Crafts acylation (e.g., 1-(2,4-dimethoxyphenyl)butan-1-one), and products of over-reaction or side-reactions.[1][2][3][4]

  • Enantiomeric impurity: The synthesis will produce a racemic mixture of (R)- and (S)-enantiomers.

Purity Confirmation: A Multi-Technique Approach

A single analytical technique is insufficient to definitively confirm the purity of a reference standard. A combination of chromatographic and spectroscopic methods should be employed to provide orthogonal data.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is generally suitable for the analysis of polar compounds like amines.

Exemplary HPLC Method for Purity Assessment:

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Acidified Mobile Phase: Improves peak shape for amines by suppressing the interaction of the basic amine with residual silanols on the silica support.

  • Gradient Elution: Ensures the elution of both the main compound and any potential impurities with a wider range of polarities.

  • UV Detection at 280 nm: The dimethoxy-substituted benzene ring is expected to have a significant UV absorbance around this wavelength.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to demonstrate the separation of the main peak from potential impurities, including positional isomers.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amines, derivatization is often employed to improve chromatographic performance and provide more informative mass spectra.

Exemplary GC-MS Method (with Derivatization):

Derivatization (Acylation):

  • Dissolve ~1 mg of the sample in 100 µL of ethyl acetate.

  • Add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA).

  • Heat at 70 °C for 30 minutes.

GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 amu

Expected Fragmentation: The mass spectrum of the derivatized amine is expected to show characteristic fragments resulting from cleavage alpha and beta to the nitrogen atom. The molecular ion should also be observable. This fragmentation pattern can be used to confirm the structure of the main component and identify related impurities.[8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Exemplary NMR Analysis:

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable for hydrochloride salts.

  • ¹H NMR: Expected signals would include:

    • Aromatic protons on the trisubstituted benzene ring (typically in the 6.5-7.5 ppm region).[13][14][15]

    • Two distinct methoxy (O-CH₃) singlets.

    • A multiplet for the benzylic proton (CH-N).

    • Multiplets for the methylene (CH₂) and methyl (CH₃) protons of the butyl chain.

    • A broad signal for the amine protons (NH₃⁺), which may exchange with residual water in the solvent.

  • ¹³C NMR: Will provide information on the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Data Interpretation: The NMR spectra should be consistent with the proposed structure of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride and should not show any significant signals corresponding to impurities.

Chiral HPLC for Enantiomeric Purity

Since the synthesis produces a racemate, and for many applications, the individual enantiomers are of interest, a method to separate and quantify the enantiomers is necessary. Chiral HPLC is the most common technique for this purpose.

Exemplary Chiral HPLC Method:

ParameterCondition
Column Polysaccharide-based chiral stationary phase (CSP) (e.g., amylose or cellulose derivatives)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm

Rationale for Method Parameters:

  • Chiral Stationary Phase: These columns contain chiral selectors that interact diastereomerically with the enantiomers, leading to different retention times.

  • Normal Phase Elution: Polysaccharide-based CSPs often provide better enantioselectivity in normal-phase mode.

  • Amine Additive: Reduces peak tailing by competing with the analyte for active sites on the stationary phase.

Data Interpretation: The enantiomeric purity is expressed as enantiomeric excess (ee%), calculated from the peak areas of the two enantiomers. For a racemic mixture, the two peaks should have equal areas.

Workflow and Data Presentation

A logical workflow for the characterization of an in-house reference standard is essential.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
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Reactant of Route 2
1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
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